Gibberellin A51
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11R,13R)-13-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-9-5-18-6-10(9)3-4-12(18)19-8-11(20)7-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,14-,17-,18+,19-/m1/s1 |
InChI Key |
HHDWSDSMWJQURA-MHKXYFPYSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12CC(CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Gibberellin A51
Early Biosynthetic Stages of Diterpenoid Production
The initial phase of gibberellin biosynthesis is dedicated to the production of the tetracyclic hydrocarbon intermediate, ent-kaurene (B36324). This process originates in the plastids and utilizes precursors from primary metabolism. brazilianjournals.com.br
Methylerythritol Phosphate (B84403) (MEP) Pathway Initiation
Gibberellins (B7789140) are diterpenes, synthesized from the C20 precursor geranylgeranyl diphosphate (B83284) (GGDP). rsc.org In higher plants, the precursors for GGDP, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are predominantly synthesized via the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. nih.govplos.org The MEP pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) as initial substrates. rsc.org While some crossover from the cytosolic mevalonate (B85504) (MVA) pathway can occur, the MEP pathway is the primary source for gibberellin biosynthesis. nih.govplos.org
Cyclization of Geranylgeranyl Diphosphate (GGDP) to Ent-Kaurene
The formation of ent-kaurene from the linear GGDP molecule is a pivotal step and involves two successive cyclization reactions. portlandpress.comnih.gov In the first reaction, GGDP is converted to the bicyclic intermediate ent-copalyl diphosphate (ent-CDP). portlandpress.comannualreviews.org Subsequently, ent-CDP undergoes a second cyclization to form the tetracyclic diterpene hydrocarbon, ent-kaurene, which is the foundational skeleton for all gibberellins. oup.comresearchgate.net
Enzymatic Activities of Ent-Copalyl Diphosphate Synthase (CPS) and Ent-Kaurene Synthase (KS)
In seed plants, the two-step conversion of GGDP to ent-kaurene is catalyzed by two distinct enzymes located in the plastids. portlandpress.comannualreviews.org
ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase initiates the first cyclization reaction. nih.gov It catalyzes the protonation-initiated cyclization of the acyclic GGDP to form the bicyclic intermediate ent-CDP. tandfonline.comresearchgate.net This is considered the first committed step in gibberellin biosynthesis. researchgate.net
ent-Kaurene Synthase (KS): This class I diterpene synthase takes over from CPS, catalyzing the second cyclization. portlandpress.com It converts ent-CDP into the tetracyclic product ent-kaurene. nih.govuniprot.org
In fungi and the moss Physcomitrella patens, these two activities are often combined in a single bifunctional enzyme (CPS/KS). uniprot.orgnih.gov
| Enzyme | Abbreviation | Function | Substrate | Product |
| ent-Copalyl Diphosphate Synthase | CPS | Catalyzes the first cyclization step in GA biosynthesis. researchgate.net | Geranylgeranyl Diphosphate (GGDP) | ent-Copalyl Diphosphate (ent-CDP) |
| ent-Kaurene Synthase | KS | Catalyzes the second cyclization step to form the diterpene skeleton. nih.gov | ent-Copalyl Diphosphate (ent-CDP) | ent-Kaurene |
Later Biosynthetic Stages Leading to C19-Gibberellins
Following its synthesis in the plastids, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidative reactions. These modifications are a prelude to the final steps in the cytosol that generate the diverse family of gibberellins, including the C19-gibberellins. slideshare.netnih.gov
Oxidation of Ent-Kaurene to GA12 by Cytochrome P450 Monooxygenases
The conversion of ent-kaurene to GA12, the first compound recognized as a gibberellin, is catalyzed by two membrane-bound cytochrome P450 monooxygenases (CYPs). oup.combiologynotesonline.com
ent-Kaurene Oxidase (KO): This enzyme, a member of the CYP701 family in Arabidopsis, catalyzes the sequential three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to form ent-kaurenoic acid. nih.gov
ent-Kaurenoic Acid Oxidase (KAO): Belonging to the CYP88A subfamily, KAO catalyzes the oxidation of C-7 of ent-kaurenoic acid and the subsequent intricate ring contraction of the B-ring to form the characteristic gibberellane skeleton of GA12-aldehyde, which is then rapidly oxidized to GA12. frontiersin.orgnih.gov
| Enzyme | Cytochrome P450 Family | Function | Substrate | Product |
| ent-Kaurene Oxidase | CYP701 | Catalyzes the three-step oxidation of the C-19 methyl group. nih.gov | ent-Kaurene | ent-Kaurenoic Acid |
| ent-Kaurenoic Acid Oxidase | CYP88A | Catalyzes C-7 oxidation and B-ring contraction. frontiersin.org | ent-Kaurenoic Acid | GA12 |
Conversion Pathways of GA12/GA53 to Downstream Gibberellins
GA12 is a critical branch-point intermediate in the pathway. biologynotesonline.com From here, two main parallel pathways exist in higher plants, the non-13-hydroxylation pathway and the early-13-hydroxylation pathway. nih.gov These final steps occur in the cytosol and are primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov
Early 13-Hydroxylation Pathway: GA12 is hydroxylated at the C-13 position to form GA53. GA53 is then converted by a GA 20-oxidase (GA20ox) to GA20. GA20 can be hydroxylated by a GA 3-oxidase (GA3ox) to form the bioactive GA1 or inactivated by a GA 2-oxidase (GA2ox) to form GA29. nih.govoup.com
Non-13-Hydroxylation Pathway: In this pathway, which is prominent in species like Arabidopsis, GA12 is not hydroxylated at C-13. researchgate.net Instead, GA12 is converted by a GA20ox to the C19-gibberellin GA9. oup.comnih.gov GA9 is a substrate for two competing enzymes:
GA3ox: This enzyme catalyzes the 3β-hydroxylation of GA9 to produce the biologically active GA4. oup.com
GA2ox: This enzyme catalyzes the 2β-hydroxylation of GA9, which deactivates it. nih.gov The product of this specific reaction is Gibberellin A51 (GA51) . nih.gov
Therefore, GA51 is an inactivated form of GA9, representing a catabolic branch of the non-13-hydroxylation pathway, which helps regulate the levels of the active hormone GA4. nih.gov
| Pathway | Key Intermediate | Precursor for GA51 | Enzyme | Product | Biological Activity |
| Non-13-Hydroxylation | GA12 | GA9 | GA20-oxidase | GA9 | Precursor |
| GA3-oxidase | GA4 | Active | |||
| GA2-oxidase | This compound | Inactive nih.gov | |||
| Early 13-Hydroxylation | GA53 | GA20 | GA20-oxidase | GA20 | Precursor |
| GA3-oxidase | GA1 | Active | |||
| GA2-oxidase | GA29 | Inactive |
Role of GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox) in Bioactive GA Synthesis
The synthesis of the immediate precursors to bioactive gibberellins is a multi-step process catalyzed by GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). wikipedia.orgnih.gov These enzymes are 2-oxoglutarate-dependent dioxygenases (2ODDs) that facilitate the conversion of C20-GAs into the more biologically active C19-GAs. wikipedia.orgnih.gov
GA20ox enzymes are multifunctional, catalyzing several sequential oxidation steps at carbon-20 of the GA skeleton, which ultimately leads to the removal of this carbon. uniprot.org This process converts precursors like GA12 and GA53 into GA9 and GA20, respectively. uniprot.orgfrontiersin.org The expression of GA20ox genes is a significant control point in the GA biosynthetic pathway. frontiersin.orgmdpi.com
Following the action of GA20ox, GA3ox enzymes catalyze the final step in the formation of many highly active GAs. nih.govmdpi.com They introduce a hydroxyl group at the 3β-position of the C19-GA precursor. nih.gov For instance, GA3ox converts GA9 into the bioactive GA4. nih.gov It is this pool of GA9, a direct product of GA20ox activity, that serves as the substrate for the synthesis of the inactive catabolite, this compound. nih.gov
Catabolism and Inactivation Mechanisms of this compound
The biological activity of gibberellins is tightly controlled not only by their rate of synthesis but also by their deactivation. Several catabolic pathways exist to inactivate GAs, converting them into biologically inert forms like GA51.
2β-Hydroxylation Mediated by GA2-oxidases (GA2oxs)
The principal pathway for the formation of this compound is through the 2β-hydroxylation of its immediate precursor, Gibberellin A9 (GA9). nih.gov This reaction is catalyzed by a class of enzymes known as GA2-oxidases (GA2oxs), which are key regulators of GA levels in plants. wikipedia.orgnih.gov These enzymes effectively "turn off" gibberellin signaling by adding a hydroxyl group to the second carbon, rendering the molecule inactive. wikipedia.orgfrontiersin.org The conversion of GA9 to GA51 by GA2ox represents a critical deactivation step in the non-13-hydroxylated GA pathway. nih.gov Similarly, GA2ox enzymes can inactivate the bioactive GA4, converting it to the inactive GA34. nih.gov The expression and activity of GA2ox genes are crucial for maintaining appropriate levels of active GAs for normal plant growth and development. nih.govresearchgate.net
Methylation and Other Conjugation Processes Leading to Inactive Forms
In addition to oxidation, gibberellins can be inactivated through covalent modification, including methylation and conjugation. biologynotesonline.comcsic.es
Methylation: Enzymes known as GA methyltransferases (GAMTs) can attach a methyl group to the carboxyl group of GAs. wikipedia.orgfrontiersin.org In Arabidopsis, GAMT1 and GAMT2 have been shown to methylate GAs, a process that deactivates them. nih.gov This modification is believed to play a role in GA homeostasis, particularly in developing seeds, by reducing the concentration of active GAs. nih.gov
Conjugation: GAs can be reversibly inactivated by conjugation to other molecules, most commonly glucose. biologynotesonline.commdpi.com This process forms GA-glucosyl esters or GA-glucosides, which are biologically inactive but can be stored within the cell. biologynotesonline.comresearchgate.net These stored conjugates can be hydrolyzed later to release free, active GAs when needed. mdpi.com Recent analytical advancements have led to the screening and identification of numerous potential GA conjugates in plants, including a proposed glucose-conjugated form of GA51 (Glc-GA51), suggesting that GA51 may be subject to further metabolic processing. mdpi.com
Homeostasis and Flux Regulation of this compound Levels
Plants must precisely manage their endogenous gibberellin concentrations to ensure proper growth and development. This is achieved through a sophisticated homeostatic system that balances the rates of GA biosynthesis and catabolism.
Dynamic Balance between Biosynthesis and Catabolism
The levels of active gibberellins are maintained through feedback and feedforward regulation that operates primarily at the level of gene transcription. wikipedia.orgresearchgate.net When the concentration of bioactive GAs (such as GA4) rises, the plant responds by down-regulating the expression of key biosynthesis genes, including GA20ox and GA3ox. wikipedia.orgnih.govslu.se Simultaneously, high levels of active GAs often lead to an up-regulation, or positive feedback, on the expression of catabolism genes like GA2ox. wikipedia.orgnih.govnih.gov
This dual-control system creates a robust homeostatic loop. researchgate.netmdpi.com An increase in GA synthesis leads to a subsequent increase in GA catabolism, preventing the over-accumulation of active hormones and directing metabolic flux towards inactive forms like GA51. nih.gov Conversely, when levels of bioactive GAs are low, the expression of GA20ox and GA3ox genes increases while GA2ox expression tends to decrease, thus boosting the production of active GAs. wikipedia.orgnih.gov This dynamic balance ensures that the metabolic flux through the GA pathway is constantly adjusted to meet the developmental and environmental needs of the plant.
Data Tables
Table 1: Key Enzymes in the Metabolism of this compound and its Precursors
| Enzyme Class | Gene Examples | Function | Substrate(s) | Product(s) | Reference(s) |
| GA 20-oxidase | GA20ox | Catalyzes late steps of GA biosynthesis, converting C20-GAs to C19-GAs. | GA12, GA53 | GA9, GA20 | nih.govuniprot.orgmdpi.com |
| GA 3-oxidase | GA3ox | Catalyzes the final step of bioactive GA synthesis via 3β-hydroxylation. | GA9, GA20 | GA4, GA1 | nih.govnih.gov |
| GA 2-oxidase | GA2ox | Inactivates GAs via 2β-hydroxylation, forming GA51. | GA9, GA4 | GA51, GA34 | wikipedia.orgnih.govnih.gov |
| Cytochrome P450 | EUI (CYP714D1) | Inactivates GAs via 16α,17-epoxidation. | GA4, other non-13-OH GAs | 16,17-epoxy-GAs | biologynotesonline.comnih.gov |
| GA Methyltransferase | GAMT1, GAMT2 | Inactivates GAs by methylation of the carboxyl group. | Various GAs | Methyl-GA esters | wikipedia.orgfrontiersin.orgnih.gov |
Feedback and Feedforward Regulatory Mechanisms in GA Metabolism
The homeostasis of gibberellins (GAs) in plants is maintained through a sophisticated interplay of feedback and feedforward regulatory mechanisms that modulate the expression of genes involved in their biosynthesis and catabolism. nih.govwikipedia.org These control systems ensure that the levels of bioactive GAs are finely tuned in response to developmental and environmental cues. nih.govnih.gov
Feedback regulation primarily controls GA biosynthesis. nih.gov The expression of key biosynthetic genes, such as GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), is downregulated by high levels of bioactive GAs. nih.govoup.com This negative feedback loop is mediated by DELLA proteins, which are negative regulators of GA signaling. nih.gov When bioactive GA levels are low, DELLA proteins accumulate and can activate the transcription of GA biosynthesis genes. biorxiv.org Conversely, when bioactive GA levels are high, GAs promote the degradation of DELLA proteins, leading to the repression of these same biosynthetic genes. nih.govnih.gov This mechanism ensures that the plant can produce more GAs when needed and curb production when levels are sufficient. For instance, studies in Arabidopsis have shown that the expression of the GA5 gene (encoding a GA 20-oxidase) is under negative feedback regulation by active GAs like GA₄, but not by inactive GAs. oup.comnih.gov Similarly, in rice, the YABBY1 (YAB1) transcription factor is involved in the feedback regulation of GA biosynthesis by binding to the promoter of the GA3ox2 gene. nih.govoup.com
Feedforward regulation, on the other hand, often applies to the deactivation of GAs. High levels of bioactive GAs can upregulate the expression of genes encoding GA catabolic enzymes, such as GA 2-oxidases (GA2ox). nih.govutas.edu.au This process effectively increases the rate of GA deactivation, thereby reducing the pool of active GAs. wikipedia.orgoup.com Research in pea has provided evidence for feed-forward effects on the mRNA levels of GA 2-oxidases. utas.edu.au This regulatory mechanism acts as a complementary system to feedback control, allowing the plant to rapidly inactivate excess bioactive GAs. nih.gov The interplay of these feedback and feedforward loops is crucial for maintaining GA homeostasis, which is essential for normal plant growth and development, including processes like stem elongation, germination, and flowering. wikipedia.orgplantcelltechnology.comgcwgandhinagar.com
Identification of this compound as a Specific Metabolite or Inactive Catabolite
This compound (GA51) is identified within the gibberellin metabolic network as an inactive catabolite. nih.gov It is not considered a bioactive hormone but rather a product of the deactivation pathway. nih.govoup.com The formation of GA51 is a key step in the catabolism of certain C₁₉-GAs, which prevents the accumulation of their biologically active precursors. nih.gov
The primary mechanism for the formation of GA51 is through the action of GA 2-oxidases (GA2ox). nih.gov Specifically, GA2ox enzymes catalyze the 2β-hydroxylation of GA⁹, converting it into GA51. nih.gov This same class of enzymes is also responsible for the conversion of GA₂₀ to GA₂₉. nih.gov The 2β-hydroxylation is a major deactivation reaction in the GA pathway, as it renders the gibberellin molecule biologically inactive. oup.com Therefore, the synthesis of GA51 represents a terminal step, removing GA⁹ from the pathway that would otherwise lead to the formation of the bioactive GA₄. nih.gov
Databases such as ChEBI and KEGG classify GA51's catabolite, a tetracyclic diterpenoid, as a product resulting from the metabolic breakdown of GA51 itself. genome.jpkegg.jpebi.ac.uk This further supports its position as an end-product of a deactivation process rather than an active signaling molecule or a key intermediate in a biosynthetic route to an active compound. The regulation of GA2ox gene expression by feedforward mechanisms ensures that when the precursors to active GAs (like GA⁹) are abundant, the machinery to convert them into inactive forms like GA51 is also upregulated, thus maintaining hormonal balance. nih.govutas.edu.au
Compound Information
Molecular Mechanisms of Gibberellin A51 Action and Signal Transduction
Gibberellin Perception and Receptor Activation
The perception of gibberellins (B7789140) is the first critical step in initiating the signal transduction cascade. This process involves a family of soluble nuclear receptors known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). csic.esbiology-pages.info
The GID1 receptor family was first identified in rice and consists of soluble proteins that directly bind to bioactive GAs. oup.comwikipedia.org In the model plant Arabidopsis thaliana, there are three orthologs of GID1: GID1a, GID1b, and GID1c. nih.govoup.com While these receptors have some overlapping functions, they also exhibit distinct roles in various developmental stages. oup.comashs.org For instance, GID1a and GID1c are crucial for seed germination, whereas GID1b has a more pronounced role in seed development and root elongation. nih.govashs.org
Phylogenetic analyses of GID1s across angiosperms have revealed that they generally cluster into two main groups in eudicots (GID1ac and GID1b) and one group in monocots. nih.govoup.com The presence of genes from both eudicot groups in these plants suggests that the different GID1 receptors have evolved to fulfill distinct regulatory functions. nih.govoup.com GID1 proteins belong to the hormone-sensitive lipase (B570770) family but lack catalytic activity due to the absence of a complete catalytic triad. oup.comresearchgate.net Instead, the substrate-binding pocket has been adapted to function as a specific binding site for bioactive GAs. researchgate.netnii.ac.jp
The binding of a bioactive gibberellin, such as GA51, to the GID1 receptor is a highly specific interaction that triggers a significant conformational change in the receptor protein. oup.comresearchgate.net This interaction occurs within a hydrophobic pocket of the GID1 protein. oup.com Upon GA binding, a flexible N-terminal "lid" of the GID1 receptor closes over the binding pocket, effectively sequestering the GA molecule. wikipedia.orgnii.ac.jpoup.com
This lid-closing mechanism exposes a new surface on the GID1 protein that facilitates its interaction with DELLA proteins. wikipedia.orgbiorxiv.org The formation of this GA-GID1 binary complex is a prerequisite for the subsequent steps in the signaling pathway. The affinity of different GAs for the GID1 receptor can vary, influencing the strength of the downstream signal. nii.ac.jp The interaction between GID1 and DELLA proteins is further stabilized by specific amino acid residues within both proteins, leading to the formation of a stable GA-GID1-DELLA ternary complex. nii.ac.jpoup.com
GIBBERELLIN INSENSITIVE DWARF1 (GID1) Receptor Family
Downstream Signaling Components and Transcriptional Regulation of Gibberellin A51
This compound (GA51) is a C19-diterpenoid phytohormone belonging to the gibberellin (GA) family. Within the complex gibberellin biosynthesis and catabolism pathways, GA51 is understood to be an inactive form, often produced from active GAs like GA9 and GA20 through the action of GA 2-oxidase (GA2ox) enzymes, a key step in GA deactivation. nih.gov Consequently, GA51 itself is not a primary trigger of the GA signaling cascade. Instead, the molecular events detailed below are initiated by bioactive gibberellins, which lead to the degradation of DELLA proteins, the central repressors of GA signaling. numberanalytics.comontosight.ai The subsequent downstream effects are mediated by this core GA-DELLA regulatory module.
Interactions with PHYTOCHROME (B1172217) INTERACTING FACTORS (PIFs)
The interaction between the gibberellin signaling pathway and light perception pathways is largely mediated through the interplay of DELLA proteins and PHYTOCHROME INTERACTING FACTORS (PIFs). PIFs are a subfamily of basic helix-loop-helix (bHLH) transcription factors that act as negative regulators of photomorphogenesis, promoting an elongated, dark-grown (etiolated) seedling morphology. nih.gov
In the absence of bioactive GAs, stable DELLA proteins accumulate and directly interact with PIFs. researchgate.net This interaction sequesters PIFs, preventing them from binding to the promoter regions of their target genes and thereby inhibiting their transcriptional activity. nih.gov When bioactive GAs are present, they bind to the GID1 receptor, leading to the degradation of DELLA proteins via the 26S proteasome pathway. numberanalytics.com This degradation releases PIFs, allowing them to regulate genes that control cell elongation and growth. researchgate.netnih.gov
The activity of PIFs is also regulated by light. Phytochromes, the red/far-red light photoreceptors, induce the rapid phosphorylation and subsequent degradation of PIFs in the presence of light. nih.gov Therefore, PIFs act as a crucial integration point, processing signals from both gibberellins and light to fine-tune plant growth and development in response to environmental conditions. researchgate.netnih.gov For instance, PIF4 is a key target for both DELLA proteins and phytochrome B, coordinating growth responses to shade and hormonal cues. biologists.com
Regulation of GATA-Type Transcription Factors (GNC, CGA1/GNL)
Further downstream in the gibberellin signaling cascade are the GATA-type transcription factors, specifically GNC (GATA, NITRATE-INDUCIBLE, CARBON-METABOLISM INVOLVED) and its homolog GNL (GNC-LIKE), also known as CGA1 (CYTOKININ-RESPONSIVE GATA FACTOR1). nih.gov These two proteins act as functionally redundant repressors of several GA-mediated processes, including seed germination, stem elongation, greening, and flowering. nih.govplos.org
The expression of GNC and GNL is repressed by gibberellin signaling. pnas.org This repression requires the degradation of DELLA proteins and the function of PIFs. nih.govfrontiersin.org Chromatin immunoprecipitation studies have shown that PIF transcription factors can directly bind to the promoters of GNC and GNL, indicating that PIFs repress their expression. nih.gov
The signaling pathway can be summarized as follows: the presence of bioactive GA leads to DELLA degradation, which in turn modulates PIF activity and leads to the transcriptional repression of GNC and GNL. pnas.org Since GNC and GNL are themselves repressors of growth, their downregulation by GA promotes GA-responsive developmental programs. nih.gov These GATA factors serve as integrators for multiple signaling pathways, as their expression is also controlled by light, cytokinin, and nitrogen, positioning them as central hubs in the regulation of plant growth. plos.orgpnas.org
Modulation of Gene Expression Profiles by GA-DELLA Module
The GA-DELLA signaling module orchestrates genome-wide transcriptional changes, affecting hundreds or thousands of genes to regulate plant growth and development. frontiersin.orgnih.gov DELLA proteins lack a DNA-binding domain themselves; instead, they function as master transcriptional regulators by physically associating with a wide array of transcription factors and other regulatory proteins. csic.esnih.govfrontiersin.org
DELLAs can either repress or coactivate transcription depending on their interacting partner. A primary mechanism of repression is preventing transcription factors, such as PIFs, from binding to their target DNA sequences. nih.gov However, DELLAs can also be recruited to chromatin by DNA-binding proteins and function as coactivators. The diversity of DELLA-interacting proteins allows the GA signaling pathway to influence a broad spectrum of physiological processes. nih.govnih.gov
Transcriptome analyses following treatment with bioactive GAs have identified numerous differentially expressed genes (DEGs). For example, in loquat, GA3 application altered the expression of hundreds of genes in buds and leaves, including those involved in flowering like EjSPL, EjLFY, and EjAP1, as well as repressors like EjDELLA and EjWRKY12. frontiersin.org Similarly, microarray studies in rice have identified a large set of GA-regulated genes involved in various cellular functions. nih.gov The GA-DELLA module also epigenetically regulates gene expression; in rice, the DELLA protein SLR1 interacts with chromatin-modifying complexes to repress target genes. embopress.org
| Gene/Gene Family | Function/Process Regulated | Mode of Regulation by GA-DELLA Module | References |
|---|---|---|---|
| PIFs (e.g., PIF3, PIF4) | Photomorphogenesis, Shade Avoidance, Elongation Growth | DELLAs bind to and inhibit PIF activity. GA-induced DELLA degradation releases PIFs. | researchgate.netnih.govnih.gov |
| GNC/GNL | Repression of Germination, Greening, Elongation, Flowering | Expression is repressed by GA signaling downstream of PIFs. | nih.govpnas.orgfrontiersin.org |
| Flowering Integrator Genes (e.g., SOC1, LFY) | Floral Transition and Development | Expression is activated by GA signaling, often involving DELLA interactions with other factors like NF-YC. | frontiersin.orgnih.gov |
| GA Biosynthesis Genes (e.g., GA20ox, GA3ox) | GA Homeostasis (Feedback Regulation) | Expression is repressed by high levels of active GA via the GA-DELLA module. | nih.gov |
| GA Catabolism Genes (e.g., GA2ox) | GA Homeostasis (Feed-forward Regulation) | Expression is often induced by active GA signaling. | nih.govmdpi.com |
| Cell Wall-Related Genes | Cell Expansion and Growth | Expression is modulated to control cell wall properties. | nih.gov |
Influence on Microtubule Assembly and Cytoskeletal Dynamics
Gibberellin signaling influences the orientation of cortical microtubules. High levels of bioactive GAs promote the arrangement of microtubules into parallel, transverse arrays, which restricts lateral expansion and encourages anisotropic growth (elongation). frontiersin.org Conversely, a lack of GA, leading to high DELLA protein levels, results in a more randomized microtubule orientation. frontiersin.org
The molecular mechanism underlying this effect involves a direct physical interaction between DELLA proteins and the prefoldin complex. nih.gov Prefoldins are molecular chaperones that assist in the proper folding of proteins, including tubulin, the fundamental subunit of microtubules. By interacting with the prefoldin complex, DELLA proteins appear to regulate the availability of functional tubulin dimers, thereby influencing the rate and stability of microtubule assembly. nih.gov This provides a direct mechanistic link between a growth-promoting hormone and the dynamic organization of the cytoskeleton. nih.gov Furthermore, this GA-regulated cytoskeletal activity is connected to protein trafficking, as GA signaling can redirect transporters to the plasma membrane in a process that requires both an intact microtubule network and components of the retromer complex. pnas.orgnih.gov
Physiological Roles of Gibberellins with Implications for Gibberellin A51
Regulation of Vegetative Development
Gibberellins (B7789140) are key regulators of vegetative plant growth, impacting the size and architecture of the plant. Their influence extends to the elongation of stems, the expansion of leaves, and the development of the root system, often in concert with other plant hormones.
Stem Elongation and Internode Development
A primary and most visible role of gibberellins is the promotion of stem elongation. omexcanada.comphytohormones.info This is achieved through the stimulation of both cell division and cell elongation within the stem, particularly in the internodal regions. frontiersin.orgmdpi.comresearchgate.net In graminaceous plants like rice and sugarcane, internode elongation is a critical determinant of shoot height and, consequently, yield. frontiersin.org Studies have shown that the application of gibberellic acid (GA3) can significantly increase the height of sugarcane plants. frontiersin.org
The mechanism of GA-induced stem elongation involves the degradation of DELLA proteins, which are nuclear repressors of GA signaling. oup.com In the presence of bioactive GAs, DELLA proteins are targeted for destruction, allowing for the expression of genes that promote growth. oup.com For instance, GAs can upregulate the expression of genes encoding enzymes like xyloglucan (B1166014) endotransglycosylases (XETs) and expansins, which are involved in loosening the cell wall to permit cell expansion. researchgate.net
Research in rice has identified specific factors that work with gibberellic acid to regulate internode elongation. An "accelerator" protein, ACE1 (ACCELERATOR OF INTERNODE ELONGATION 1), provides cells in the intercalary meristem with the competence for cell division in the presence of gibberellic acid, leading to elongation. nih.gov Conversely, a "decelerator" protein, DEC1 (DECELERATOR OF INTERNODE ELONGATION 1), a zinc-finger transcription factor, suppresses this elongation. nih.gov This antagonistic regulation highlights the complex control of stem growth mediated by gibberellins. nih.gov
Table 1: Effects of Gibberellin Application on Soybean Internode Characteristics
| Treatment | Internode Length (cm) | Pith Proportion (%) | Primary Xylem Proportion (%) | Secondary Xylem Proportion (%) |
|---|---|---|---|---|
| Control | 55 | High | High | Low |
| GA3 Application | 74.3 | Decreased | Decreased | Increased |
Data derived from studies on soybean cultivars showing that GA3 application increases internode length and alters stem tissue proportions. mdpi.com
Leaf Expansion and Organogenesis
Gibberellins play a significant role in promoting the growth and expansion of leaves. agriplexindia.comnih.gov This is achieved by stimulating cell division and the synthesis of proteins and nucleic acids, which enhances the plant's photosynthetic capacity. agriplexindia.comresearchgate.net The influence of GAs on leaf development is complex and involves interactions with other factors like light. nih.gov
The regulation of leaf development by GAs is connected to the degradation of DELLA proteins. These proteins act as growth suppressors by inhibiting cell elongation and proliferation. nih.gov By inducing the degradation of DELLA proteins, gibberellins allow for the processes of leaf expansion and organogenesis to proceed. nih.gov
Root Growth and Developmental Integration with Other Hormones
The role of gibberellins in root development is more complex and less straightforward than their role in shoot elongation. researchgate.net While high concentrations of GAs can be inhibitory, they are essential at low concentrations for normal root growth. researchgate.net Evidence from GA-deficient mutants indicates that gibberellins do control root growth. researchgate.net
Gibberellins appear to negatively regulate lateral root formation by inhibiting the initiation of lateral root primordia. nih.gov Studies in Populus have shown that GA-deficient or GA-insensitive transgenic plants exhibit increased lateral root proliferation and elongation. nih.gov This suggests that GAs are involved in integrating aerial and root development, where inhibiting shoot growth can lead to stimulated root proliferation. nih.gov
The action of gibberellins in the root is tightly integrated with other plant hormones, particularly auxin and cytokinin. frontiersin.orgbiorxiv.org Auxin is a primary promoter of root growth, and GAs can influence auxin signaling and transport. nih.gov For instance, GA-induced destabilization of DELLA proteins can be delayed by disruptions in auxin transport or signaling. nih.gov In the root meristem, GA levels decline after germination, which correlates with changes in cytokinin signaling and the transition from cell proliferation to differentiation. frontiersin.org This dynamic interplay between gibberellins, auxins, and cytokinins is crucial for defining the developmental phases of the root meristem. frontiersin.org
Control of Reproductive Development
Gibberellins are critical for the transition from vegetative growth to the reproductive phase in plants. They influence when a plant flowers, the development of floral organs, and the subsequent formation of fruit.
Flowering Time and Floral Organ Maturation
Gibberellins are known to promote flowering in many plant species, particularly in long-day plants and biennials. phytohormones.infooup.com In Arabidopsis, a model plant, GAs promote the floral transition by activating key floral meristem-identity genes such as LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1). oup.combiologists.com This effect is particularly pronounced under short-day photoperiods. biologists.com
Beyond initiating flowering, gibberellins are essential for the normal development and maturation of floral organs, especially the stamens and petals. biologists.comresearchgate.net GA deficiency leads to reduced elongation of these organs and, critically, impaired anther development, resulting in male sterility due to the lack of mature pollen. biologists.comresearchgate.net This role in floral fertility is mediated by GAs opposing the function of DELLA proteins. biologists.com Genetic studies have shown that specific DELLA proteins, namely RGA, RGL1, and RGL2, act together to repress petal and stamen development in the absence of sufficient GA levels. biologists.comresearchgate.net
The regulation of floral development by gibberellins also involves microRNAs. For instance, miR159, which is regulated by GA through the opposition of DELLA function, directs the cleavage of messenger RNA encoding for GAMYB-related transcription factors. biologists.com These transcription factors are involved in the GA-promoted activation of LEAFY and in the regulation of anther development. biologists.com
Table 2: Role of DELLA Proteins in Arabidopsis Floral Development
| DELLA Protein(s) Lacking in ga1-3 Mutant | Effect on Flowering Time | Effect on Petal and Stamen Development |
|---|---|---|
| GAI and RGA | Significant advancement | Partial restoration |
| RGL1, RGL2, and RGA | Further small advancement | Full restoration of fertility |
Based on genetic studies in Arabidopsis thaliana showing the combined roles of different DELLA proteins in repressing floral development in GA-deficient mutants. biologists.com
Fruit Development and Parthenocarpy
Gibberellins play a crucial role in fruit set and subsequent growth. nih.gov Pollination and fertilization typically trigger an increase in the biosynthesis of gibberellins and auxins, which stimulates the ovary to develop into a fruit. researchgate.net In tomato, for example, inhibitors of GA biosynthesis have been shown to decrease both fruit set and growth, an effect that can be reversed by applying GA3. nih.gov Research suggests that GA1 is the active gibberellin for tomato fruit growth. nih.gov
A notable function of gibberellins is their ability to induce parthenocarpy, which is the development of fruit without prior fertilization, resulting in seedless fruits. frontiersin.orgscielo.br This is a valuable agricultural trait in many horticultural crops. frontiersin.org The application of gibberellins can substitute for the hormonal signals that are normally provided by pollination and developing seeds. researchgate.net In tomato, both GA3 and auxin applications can induce parthenocarpic fruit development. nih.govresearchgate.net
While both auxins and gibberellins can promote parthenocarpy, they appear to do so through different cellular mechanisms. Auxins primarily stimulate fruit expansion by increasing the number of cell layers, whereas gibberellins mainly enhance cell elongation. frontiersin.org The coordinated action of these two hormones is essential for the proper development of the fruit. frontiersin.org In some species, like pear, specific gibberellins are more effective at inducing parthenocarpy. For instance, a mixture of GA4 and GA7 can induce parthenocarpy in 'Dangshansu' pear, while GA3 cannot. frontiersin.org This highlights the specificity of gibberellin action in different species and developmental contexts.
Gibberellins (GAs) are a class of diterpenoid phytohormones that regulate many critical aspects of plant growth and development. bohrium.com Their functions are diverse, ranging from stem elongation and leaf expansion to the development of flowers, fruits, and seeds. bohrium.com The balance between active and inactive forms of gibberellins is crucial for controlling these developmental processes.
Breaking Seed Dormancy and Promoting Germination
Seed dormancy is an adaptive trait that prevents viable seeds from germinating even under favorable conditions. nih.govfrontiersin.org The regulation of seed dormancy is a complex process influenced by both endogenous and environmental factors. frontiersin.org Plant hormones, particularly abscisic acid (ABA) and gibberellins (GA), are primary endogenous factors that act antagonistically to control this process. nih.govfrontiersin.org ABA is known to positively regulate the induction and maintenance of dormancy, whereas GAs are essential for breaking dormancy and promoting germination. nih.govfrontiersin.org
Gibberellins facilitate germination by enhancing the growth potential of the embryo and helping to overcome the mechanical resistance of the seed coat and endosperm. frontiersin.org Studies have demonstrated that the application of exogenous gibberellins, such as GA3, can effectively break dormancy in various seeds, including those of red bayberry and rice. scielo.brnih.gov The mechanism involves the degradation of DELLA proteins, which are nuclear repressors of GA signaling. wikipedia.orgnih.gov This degradation releases transcription factors that activate genes responsible for embryo growth. mdpi.com
Research on different plant species has identified several bioactive gibberellins, such as GA1, GA3, GA4, and GA7, that play significant roles in germination. nih.govfrontiersin.org For example, in Myrica rubra seeds, it is speculated that applied GA3 is converted to GA1, which is then involved in the germination process. nih.gov While Gibberellin A51 is a known member of the gibberellin family creative-proteomics.com, specific research detailing its direct role or efficacy in breaking seed dormancy and promoting germination is not extensively documented in current literature. However, its structural classification as a gibberellin implies a potential role in this fundamental process, governed by the established GA signaling pathway.
Induction of Hydrolytic Enzymes (e.g., α-Amylase) during Germination
During the initial stages of germination, the seedling relies on stored food reserves within the seed, as the photosynthetic apparatus is not yet developed. wikipedia.org Gibberellins are instrumental in mobilizing these reserves by inducing the synthesis of hydrolytic enzymes. bohrium.comscielo.br The most well-studied example of this is the induction of α-amylase in the aleurone layer of cereal grains. mdpi.com
The process begins when the embryo synthesizes and releases gibberellins. nih.govnih.gov These GAs, upon reaching the aleurone cells, trigger a signaling cascade that leads to the transcription of the α-amylase gene. wikipedia.orgmdpi.com The synthesized α-amylase is then secreted into the starchy endosperm, where it catalyzes the breakdown of starch into sugars, providing the necessary energy for the growing embryo. wikipedia.orgnih.gov
Research has shown a direct correlation between the application of gibberellic acid (GA3) and increased α-amylase activity and gene expression in seeds. scielo.brnih.gov In rice, the synthesis of active GA in the embryo's epithelium is crucial for inducing α-amylase expression in the endosperm. nih.gov This GA-induced synthesis of α-amylase is a classic model system for studying hormone action in plants. While the general mechanism is well-understood for bioactive gibberellins like GA1 and GA4, and extensively studied with GA3, the specific contribution or activity of this compound in the induction of α-amylase and other hydrolytic enzymes has not been specifically detailed.
Phenotypic Plasticity and Adaptation to Developmental Cues
Phenotypic plasticity is the ability of a single genotype to produce different phenotypes in response to varying environmental conditions. mdpi.com This adaptive capability is crucial for sessile organisms like plants, allowing them to adjust their growth, development, and metabolism to optimize survival and fitness in changing surroundings. mdpi.com
The gibberellin signaling pathway is implicated in mediating some of these plastic responses. The levels of bioactive GAs and the plant's sensitivity to them can be modulated by environmental cues such as light and temperature. brazilianjournals.com.brresearchgate.net These changes, in turn, affect developmental processes like seed germination and stem elongation, allowing the plant to adapt its growth strategy to the prevailing conditions. csic.es For instance, the GA-GID1-DELLA signaling module integrates various internal and external signals to control plant development. nih.gov
In tomato plants, research has shown that having multiple GA receptors contributes to phenotypic stability when grown under changing environmental conditions in the field. nih.gov The loss of these receptors led to increased sensitivity to environmental fluctuations, demonstrating the role of the GA signaling pathway in buffering development against environmental perturbations. nih.gov Although the broader gibberellin pathway is clearly involved in adaptive developmental responses, there is currently no specific research that delineates a direct role for this compound in mediating phenotypic plasticity or adaptation to specific developmental cues.
Interactions of Gibberellin A51 Pathway with Other Phytohormones
Crosstalk with Auxins (IAA)
The interaction between gibberellins (B7789140) and auxins, primarily indole-3-acetic acid (IAA), is a cornerstone of developmental regulation in plants, affecting processes from stem elongation to fruit development. wikipedia.orgnih.gov This relationship is characterized by mutual regulation at both the biosynthesis and signaling levels.
There is significant evidence that auxin directly influences the metabolic pathway of gibberellins. Auxin has been shown to promote the synthesis of bioactive GAs by upregulating the expression of key biosynthetic genes, such as GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), while simultaneously suppressing genes involved in GA deactivation, like GA2-oxidase (GA2ox). nih.gov This regulatory effect has been observed in various plant species, including pea and tobacco, suggesting it is a widely conserved mechanism. wikipedia.orgusp.brnih.gov For instance, the removal of the shoot apex, a primary source of auxin, leads to a reduction in active GA levels in the stem, an effect that can be reversed by the external application of IAA. wikipedia.orgnih.gov
Conversely, gibberellins can modulate auxin signaling and transport. GA-deficient mutants in Arabidopsis have demonstrated reduced activity of PIN-FORMED (PIN) proteins, which are essential auxin efflux transporters. mdpi.com The proper function of these transporters is restored with GA treatment, indicating that gibberellins are necessary for maintaining auxin transport and distribution within the plant. mdpi.com This GA-dependent regulation impacts physiological responses like gravitropism and xylem development. mdpi.com The degradation of DELLA proteins, which are key repressors of GA signaling, appears to be an integration point for both GA and auxin signals, particularly in processes like root elongation. nih.gov
| Interaction Type | Effect of Auxin on GA Pathway | Effect of GA on Auxin Pathway | Key Genes/Proteins | References |
| Biosynthesis | Promotes GA synthesis | Modulates auxin homeostasis genes (e.g., SUR2) | GA20ox, GA3ox, GA2ox | nih.govmdpi.com |
| Signaling | Promotes DELLA protein degradation | Required for full activity of auxin transporters | DELLA proteins, PIN proteins | nih.govmdpi.com |
| Transport | - | Stabilizes and promotes function of PIN proteins | PIN1, PIN2, PIN3 | mdpi.com |
The interplay between gibberellins and auxins results in both cooperative (synergistic) and opposing (antagonistic) effects on plant development. Stem elongation is a classic example of synergy, where both hormones promote cell expansion. gcwgandhinagar.com Auxin appears to be required for the maximal growth response to gibberellins in stems. usp.br
In contrast, the hormones can act antagonistically. For example, during adventitious root formation, gibberellins are generally inhibitory, while auxins are primary promoters. gcwgandhinagar.com The specific outcome of the GA-auxin interaction is often context-dependent, varying with the tissue, developmental stage, and environmental conditions. mdpi.com
Mutual Regulation of Biosynthesis and Signaling Components
Antagonistic Interactions with Abscisic Acid (ABA)
The relationship between gibberellins and abscisic acid (ABA) is predominantly antagonistic and is fundamental to controlling major developmental transitions and stress responses in plants. nih.gov This hormonal balance is a critical determinant for processes such as seed dormancy, germination, and adaptation to environmental challenges. frontiersin.orgnih.gov
Seed dormancy and germination are tightly controlled by the relative balance of ABA and GA. mdpi.com ABA is a primary factor in establishing and maintaining seed dormancy, while GAs are essential for breaking dormancy and promoting germination. frontiersin.orgnih.gov A high ABA/GA ratio within the seed promotes dormancy, preventing germination even under favorable conditions. nih.gov
During the transition from dormancy to germination, this ratio shifts. Environmental cues like light or cold can trigger a decrease in ABA levels and an increase in the synthesis of bioactive GAs. frontiersin.org GA signaling leads to the degradation of DELLA proteins, which are repressors that inhibit germination. wikipedia.org Concurrently, ABA signaling pathways are downregulated. Several molecular components mediate this antagonism; for example, the transcription factor ABA-INSENSITIVE4 (ABI4) has been shown to enhance seed dormancy by increasing ABA biosynthesis while simultaneously decreasing GA levels. nih.gov
| Process | Role of Gibberellins (GA) | Role of Abscisic Acid (ABA) | Key Regulatory Factors | References |
| Seed Dormancy | Levels are low; promotes breaking of dormancy | Promotes induction and maintenance of dormancy | ABI4, DELLA proteins | wikipedia.orgnih.gov |
| Seed Germination | Promotes germination by stimulating hydrolytic enzyme synthesis | Inhibits germination | PIL5, GA20ox, GA3ox | frontiersin.org |
As a primary stress hormone, ABA plays a central role in helping plants adapt to adverse environmental conditions such as drought, salinity, and cold. nih.govnih.gov ABA accumulation under stress triggers a cascade of responses, including stomatal closure to reduce water loss. Recent evidence shows that gibberellins are also involved in plant responses to abiotic stress, often acting antagonistically to ABA. nih.gov
Under stress conditions, the balance between ABA and GA can shift to prioritize survival over growth. For instance, stress-induced ABA accumulation can inhibit growth processes that are promoted by GAs, such as stem elongation. The antagonistic relationship ensures that the plant can conserve resources and mount a defensive response when faced with unfavorable conditions. The crosstalk between their signaling pathways allows for an integrated response, fine-tuning plant development according to environmental inputs. nih.govfrontiersin.org
Regulation of Seed Dormancy-Germination Balance
Modulation by Ethylene (B1197577) (ET)
Ethylene, a gaseous plant hormone, interacts with the gibberellin pathway to co-regulate various aspects of plant growth and development. This interaction can be complex, resulting in either synergistic or antagonistic outcomes depending on the specific developmental process and plant organ. indexcopernicus.comnih.gov
Research indicates that ethylene can influence GA levels. In some contexts, ethylene signaling has been found to reduce the concentration of bioactive GAs, contributing to growth inhibition. wikipedia.org Transcriptional analysis suggests that applying ethylene can lead to the repression of GA metabolism genes. nih.gov However, other studies have shown that ethylene can, under certain conditions, promote plant growth by stimulating GA biosynthesis. indexcopernicus.com This suggests a complex, multi-level interaction. The relationship is further complicated by the involvement of DELLA proteins, which act as a convergence point for GA, ethylene, and other hormonal signals. mdpi.com For instance, ethylene-induced responses like apical hook formation and petiole elongation often require functional GA signaling, indicating that ethylene action can be modulated by or require the GA pathway to elicit a full developmental response. nih.gov
Interplay with Brassinosteroids (BRs)
In the absence or low levels of bioactive GAs, stabilized DELLA proteins accumulate in the nucleus. notulaebotanicae.ro These DELLAs can directly bind to BZR1. nih.gov This interaction has a dual inhibitory effect on BZR1's function: it can prevent BZR1 from binding to the promoters of its target genes and also reduce its protein stability, thereby attenuating BR-mediated gene expression and growth promotion. nih.govnih.gov
When bioactive GAs (such as the precursors to GA51 or other active forms) are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event triggers the degradation of DELLA proteins via the 26S proteasome pathway. sippe.ac.cn The removal of DELLA proteins liberates BZR1 from its inhibitory grasp, allowing it to actively regulate the expression of genes involved in cell wall synthesis and expansion, leading to growth. nih.govnih.gov This mechanism demonstrates that GA action is, to a significant extent, dependent on a functional BR signaling pathway, as it releases a "brake" (DELLA) on a key BR signaling component (BZR1). nih.gov This interdependent relationship forms a core transcriptional module that integrates GA, BR, and even light signals (through Phytochrome (B1172217) Interacting Factors, or PIFs) to coordinate plant growth. nih.govelifesciences.org
Table 1: Key Proteins in the Gibberellin-Brassinosteroid Interaction Pathway
| Protein Family | Specific Protein Example | Role in Hormone Signaling | Function in Crosstalk |
| DELLA Proteins | RGA (REPRESSOR OF ga1-3) | Negative regulators of GA signaling | Inhibit BZR1 activity by direct binding, repressing BR-mediated growth. nih.govnih.gov |
| BZR/BES Transcription Factors | BZR1 | Positive regulator of BR signaling | Activity is modulated by DELLA proteins; when released, it promotes cell elongation genes. nih.gov |
| GA Receptors | GID1 | Binds bioactive GAs to initiate signaling | GA-GID1 complex formation leads to DELLA degradation, thus releasing BZR1. sippe.ac.cn |
Integration with Jasmonic Acid (JA) Signaling
Gibberellins and jasmonic acid (JA) often exhibit an antagonistic relationship, creating a balance between plant growth and defense responses. mdpi.com JA is a key hormone in mediating defense against insect herbivores and necrotrophic pathogens, and its activation often leads to growth inhibition. sippe.ac.cnmpg.de The crosstalk between the GA and JA pathways is also mediated at the level of their respective repressor proteins: DELLAs for GA and JASMONATE ZIM-DOMAIN (JAZ) proteins for JA. mdpi.comfrontiersin.org
The molecular mechanism for this antagonism involves direct protein-protein interactions. In the absence of GA, accumulated DELLA proteins can interact with JAZ proteins. nih.govmdpi.com This interaction can sequester JAZs, preventing them from repressing their downstream transcription factors, such as MYC2. The release of MYC2 allows it to activate JA-responsive defense genes. Conversely, in the presence of GAs, the degradation of DELLAs allows JAZ proteins to bind to and repress MYC2, thereby inhibiting JA signaling and prioritizing growth. nih.gov
Reciprocally, when JA levels rise in response to stress, the subsequent degradation of JAZ proteins can release DELLA proteins from the complex, allowing them to repress growth-promoting transcription factors like PIFs. sippe.ac.cn This intricate molecular dance allows the plant to allocate resources towards defense (via JA) or growth (via GA) depending on the prevailing conditions. sippe.ac.cnfrontiersin.org While direct evidence for Gibberellin A51 in this specific interaction is limited, its documented accumulation under stress suggests its part in the broader hormonal balance that includes JA. researchgate.net
Table 2: Core Components of the Gibberellin-Jasmonic Acid Crosstalk
| Protein Family | Specific Protein Example | Role in Hormone Signaling | Function in Crosstalk |
| DELLA Proteins | RGA, GAI | Negative regulators of GA signaling | Interact with JAZ proteins, modulating the activity of JA signaling components. nih.govmdpi.com |
| JAZ Proteins | JAZ1, OsJAZ9 | Negative regulators of JA signaling | Interact with DELLA proteins, forming a regulatory hub between growth and defense pathways. frontiersin.orgfrontiersin.org |
| bHLH Transcription Factors | MYC2 | Positive regulator of JA responses | Its activity is indirectly controlled by the competitive binding between DELLAs and JAZs. nih.gov |
Interactions with Cytokinins
The interaction between gibberellins and cytokinins (CK) is predominantly antagonistic, playing a crucial role in balancing cell division and cell elongation, particularly in processes like shoot and root development, and meristem activity. ipps.orgnih.govresearchgate.net While GAs primarily promote cell elongation, cytokinins are key drivers of cell division. ipps.orgunacademy.com The final developmental outcome often depends on the ratio between these two hormones rather than their absolute concentrations. nih.gov
Studies in various plant species have shown that GAs can inhibit CK responses. nih.gov For example, the application of GA can repress the induction of primary cytokinin response genes, such as the Type-A ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are negative feedback regulators of CK signaling. nih.gov This suggests that the GA pathway can interfere with the early steps of cytokinin signal transduction. nih.govnih.gov
A key protein implicated in this crosstalk is SPINDLY (SPY), which acts as a negative regulator of GA signaling. nih.govnih.gov Research has demonstrated that SPY also functions as a positive regulator of cytokinin signaling. nih.gov Mutations in the SPY gene lead to resistance to cytokinin, indicating that SPY is required for normal cytokinin responses. nih.gov Because SPY is a known repressor in the GA pathway, it provides a genetic link for the antagonistic interaction, where high GA signaling (or loss of its repressor, SPY) leads to dampened cytokinin responses. nih.gov Unlike the direct protein-protein interactions seen with BR and JA signaling components, the GA-CK crosstalk appears to involve a more complex regulatory network, potentially involving DELLA-independent pathways as well. nih.gov
Table 3: Mediators of the Gibberellin-Cytokinin Interaction
| Protein/Gene | Role in Hormone Signaling | Function in Crosstalk |
| SPINDLY (SPY) | Negative regulator of GA signaling | Acts as a positive regulator of cytokinin signaling, providing a key point of antagonistic interaction. nih.govnih.gov |
| Type-A ARRs | Negative feedback regulators in CK signaling | Their gene expression is inhibited by GA, indicating GA interference early in the CK pathway. nih.gov |
| DELLA Proteins | Negative regulators of GA signaling | Loss of DELLA function can lead to repression of some CK-regulated processes. nih.gov |
Gibberellin A51 in Plant Responses to Abiotic and Biotic Stress
Abiotic Stress Acclimation and Tolerance
Gibberellins (B7789140) (GAs) are a class of phytohormones that play a critical role in regulating plant growth and development, as well as responses to environmental stimuli. nih.gov By altering the production, distribution, or signal transduction of these hormones, plants can coordinate their growth and stress tolerance mechanisms to survive challenging conditions. nih.gov While the gibberellin family comprises over 136 identified molecules, specific members are involved in modulating plant responses to various abiotic stresses. researchgate.netbrazilianjournals.com.br Research is increasingly highlighting the central role of the GA pathway in acclimation to stresses such as cold, salinity, drought, and nutrient deficiency. nih.gov
Plant responses to cold temperatures are influenced by gibberellins. wikipedia.org Exposure to cold can lead to an increase in the production of GAs, which are involved in processes like stimulating cell elongation and breaking dormancy. wikipedia.org Microarray analyses have revealed that approximately one-quarter of cold-responsive genes are related to GA-regulated genes, indicating a significant link between gibberellin signaling and cold temperature response. wikipedia.org
Conversely, some plant strategies involve the reduction of GA levels or signaling to manage cold stress. Lower GA levels lead to the accumulation of DELLA proteins, which are nuclear growth repressors. nih.gov Elevated levels of DELLA proteins after cold treatment have been shown to confer higher freezing tolerance in Arabidopsis. nih.gov This suggests a complex regulatory mechanism where GAs and their signaling components balance growth and defense under low-temperature conditions.
Salinity and the resulting osmotic stress are major environmental factors that limit crop productivity by causing osmotic shock, ion toxicity, and nutritional imbalances. horticultureresearch.netmdpi.com The gibberellin signaling pathway is a key component of the plant's response to these stresses. nih.gov A reduction in the levels and signaling of GAs has been observed as a plant growth restriction strategy under salt and osmotic stress conditions. nih.gov
However, gibberellins can also play a role in mitigating the damaging effects of salinity. Application of gibberellic acid (GA3) has been shown to improve plant growth and development under salt stress by enhancing pigment content and reducing the concentration of sodium ions (Na+) in shoots and roots. nih.gov By lowering Na+ accumulation, GAs help prevent the toxic effects of salinity and maintain a healthier ionic balance within the plant tissues. horticultureresearch.net Furthermore, GAs contribute to increasing plant tolerance to salt stress by boosting the activity of antioxidant enzymes that scavenge harmful reactive oxygen species (ROS). mdpi.comnih.gov This hormonal regulation helps plants cope with the oxidative damage induced by high salinity. mdpi.com
Plants have evolved several strategies to cope with drought, including drought escape, tolerance, and avoidance. plant-ditech.com The gibberellin pathway is intricately involved in these adaptation mechanisms. nih.gov Numerous studies indicate that reduced GA levels or suppressed GA signaling can enhance a plant's ability to tolerate or avoid drought. nih.govnih.gov This reduction in GA leads to an accumulation of DELLA proteins, which act as master growth inhibitors and promote adaptation to abiotic stresses, including drought. nih.gov
By suppressing growth, plants conserve resources and reduce water loss. For instance, reduced GA activity limits stem elongation and canopy growth, thereby restricting the total transpiration area. plant-ditech.com It also promotes faster stomatal closure to minimize water loss from leaves. plant-ditech.com Transgenic tomato plants engineered to have lower levels of active GAs demonstrated increased drought tolerance by maintaining a higher leaf water status, which was attributed to reduced whole-plant transpiration and smaller stomatal pores. nih.gov These findings suggest that the regulation of gibberellin levels is a critical mechanism for drought avoidance, allowing plants to use available water more slowly and survive transient water-deficit conditions. plant-ditech.com
Nitrogen is an essential mineral nutrient for plant growth, and its availability significantly impacts development. mdpi.com Gibberellins, including Gibberellin A51, are involved in the plant's metabolic response to nitrogen availability. researchgate.netresearchgate.net Untargeted metabolomic analysis of Arabidopsis thaliana has identified this compound as a metabolite that is differentially accumulated in response to nitrogen starvation. researchgate.netresearchgate.net
Research indicates that under nitrogen-deprivation conditions, the diterpenoid biosynthesis pathway is enriched in plant roots, leading to an accumulation of several gibberellins, specifically Gibberellin A20, this compound, Gibberellin A4, and Gibberellin A44 diacid. researchgate.net This response suggests a defensive role for these gibberellins in the roots. Instead of promoting growth, it is proposed that under nitrogen starvation, these gibberellins may help counteract the oxidative stress that arises from the nutrient deficiency. researchgate.net They are thought to modulate root growth to counteract the inhibitory effects of the stress and promote survival under adverse conditions. researchgate.netresearchgate.net
Table 1: Research Findings on this compound in Arabidopsis thaliana under Nitrogen Starvation
| Stress Condition | Plant Organ | Observed Change in this compound | Proposed Function | Source |
|---|---|---|---|---|
| Nitrogen Starvation | Roots | Enriched / Accumulated | Counteract oxidative stress, modulate root growth, mitigate inhibitory effects of stress. | researchgate.net, researchgate.net |
| Nitrogen Starvation | Rosettes | Biosynthesis is characteristic of optimal N conditions, contrasting with roots. | Primarily related to growth promotion under optimal conditions rather than a direct stress response in rosettes. | researchgate.net |
Heavy metal toxicity is a significant abiotic stress that can impair plant growth and metabolic functions. Gibberellins play a multifaceted role in plant responses to heavy metals. mdpi.com They can enhance plant resistance to heavy metal stress by improving photosynthetic efficiency, including the net CO2 assimilation rate and chlorophyll (B73375) content. nih.govmdpi.com
Studies have shown that the application of gibberellic acid can reduce the accumulation and distribution of heavy metals like Cadmium, Chromium, Copper, Nickel, and Zinc in the roots, stems, and leaves of tomato seedlings. researchgate.net Furthermore, gibberellin-type metabolites are capable of counteracting the inhibitory effects of general stress, which includes promoting growth under adverse conditions. researchgate.net However, the role of GAs can be specific to the metal and plant species; for example, GAs have been found to negatively regulate aluminum stress tolerance in rice. mdpi.com
Abiotic stresses like drought, salinity, and nutrient deficiency often lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), causing oxidative stress and cellular damage. mdpi.commdpi.com Phytohormones, including gibberellins, are key players in regulating the balance between ROS production and detoxification. nih.gov
The role of GAs in managing oxidative stress is complex. In some contexts, GA treatment can lead to a decrease in the activity of ROS-scavenging enzymes. nih.gov However, more often, GAs are involved in mitigating oxidative damage. nih.gov Specifically, under nitrogen starvation, it is suggested that gibberellins like this compound may counteract oxidative stress by inducing the synthesis of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) to regulate oxidative homeostasis. researchgate.netresearchgate.net GAs also contribute to increased plant tolerance to abiotic stresses by boosting the activities of enzymes involved in detoxifying H₂O₂. nih.govnih.gov This enhancement of the plant's antioxidant defense system is a crucial mechanism by which gibberellins help protect cells from the damaging effects of ROS during periods of stress. nih.gov
Heavy Metal Stress Responses
Biotic Stress Interactions (e.g., Pathogen Recognition and Defense)
Gibberellins, as a class of phytohormones, are primarily recognized for their role in promoting growth and development. However, emerging evidence indicates their significant involvement in modulating plant defense responses to biotic stressors such as pathogens and herbivores. This regulation is often characterized by a trade-off, where resources are allocated to either growth or defense. The interaction of gibberellin (GA) signaling with defense hormone pathways, particularly those of jasmonic acid (JA) and salicylic (B10762653) acid (SA), is a key aspect of this trade-off.
The plant's defense against various attackers is largely orchestrated by the signaling molecules SA and JA. In general, gibberellin signaling often acts antagonistically to JA-mediated defense responses. researchgate.net This antagonistic crosstalk is frequently mediated by the direct physical interaction between the primary repressor proteins of each pathway: DELLA proteins in the GA pathway and JASMONATE ZIM-DOMAIN (JAZ) proteins in the JA pathway. researchgate.net When GA levels are low, stable DELLA proteins can interact with JAZ proteins, which leads to the release and activation of transcription factors like MYC2. MYC2 then activates JA-responsive defense genes. Conversely, high levels of GA lead to the degradation of DELLA proteins, which prevents them from sequestering JAZ proteins, thereby suppressing the JA-dependent defense response. This mechanism illustrates a competitive interaction that helps balance growth and defense.
In some plant species, the interplay is more complex. For instance, in rice, both SA and JA can enhance resistance to necrotrophic and hemibiotrophic pathogens by inducing the expression of the DELLA protein SLR1. csic.es The stabilization of SLR1 represses GA signaling, tipping the balance towards a more robust defense posture at the expense of growth. csic.es While much of the research has focused on the broader class of gibberellins, these fundamental mechanisms provide the framework for understanding the role of specific GAs like this compound. The levels of different gibberellins are tightly regulated, and the presence of this compound in specific tissues and conditions suggests its participation in these intricate signaling networks that govern plant-pathogen interactions. nih.gov
Furthermore, some plant defense genes are directly influenced by GA signaling. The NON-RACE-SPECIFIC DISEASE RESISTANCE (NDR) gene, for example, interacts with GAs to balance the response against pathogens with developmental processes like flowering and growth. csic.es In Arabidopsis, the repression of DELLA proteins has been shown to decrease resistance to necrotrophic pathogens, a process that occurs independently of SA or JA interactions in this specific context. csic.es
| Interacting Hormone | Key Interacting Proteins | General Outcome of Interaction with GA Signaling |
| Jasmonic Acid (JA) | DELLA, JAZ, MYC2 | Generally antagonistic; GA suppresses JA-mediated defense. |
| Salicylic Acid (SA) | DELLA (SLR1 in rice), NPR1, GID1 | Can be synergistic for defense; SA can enhance DELLA stability to boost defense. csic.esnih.gov |
Molecular and Physiological Basis of Stress Integration
Plants, being sessile organisms, must constantly integrate a variety of external environmental cues, including both abiotic and biotic stresses, to mount an appropriate response that ensures survival. This compound, as part of the gibberellin family, is involved in the complex signaling network that allows for this integration. The molecular basis for this integration largely converges on the DELLA proteins, which act as master regulatory hubs. csic.esnotulaebotanicae.ro
A reduction in the levels of bioactive gibberellins, and the consequent stabilization of DELLA proteins, is a common response to various abiotic stresses, including salinity, drought, and cold temperatures. nih.govnih.govfrontiersin.org This response helps to restrain growth, conserving resources that can be redirected towards stress tolerance mechanisms. nih.govnih.gov Research on Arabidopsis thaliana under nitrogen starvation, an abiotic stress condition, revealed an enrichment of several diterpenoids, including this compound. researchgate.net This suggests a role for this compound in modulating plant responses to nutrient availability and associated stresses. These gibberellins may help modulate root growth to counteract the inhibitory effects of the stress and can also be involved in mitigating oxidative stress by inducing antioxidant enzymes. researchgate.net
The integration of abiotic and biotic stress signals is managed through the extensive crosstalk between gibberellin signaling and other phytohormone pathways.
Interaction with Abscisic Acid (ABA): ABA is a key hormone in mediating abiotic stress responses. GA and ABA often act antagonistically. frontiersin.orgfrontiersin.org For instance, under stress conditions, ABA accumulation promotes dormancy and stomatal closure while inhibiting growth. This is often accompanied by a decrease in GA levels. frontiersin.org This antagonistic relationship is controlled at both the metabolic level, where the biosynthetic genes of one hormone are repressed by the other, and at the signaling level, through direct or indirect interactions of their core components. frontiersin.org
Interaction with Salicylic Acid (SA) and Jasmonic Acid (JA): The balance between growth and defense is critically managed through the interplay of GA with SA and JA. Recent studies have shown that the SA receptor NPR1 can directly interact with the GA receptor GID1. nih.gov This interaction promotes the degradation of GID1, leading to the stabilization of DELLA proteins and a subsequent repression of growth. nih.gov This provides a direct molecular link for how a defense-promoting hormone (SA) can override a growth-promoting hormone (GA) to prioritize defense. Similarly, the interaction between DELLA and JAZ proteins serves as a central node for integrating signals from the environment that may require a coordinated JA-dependent defense and GA-dependent growth response. researchgate.net
Interaction with other signals: Other signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS) also intersect with the GA pathway. NO can inhibit GA signaling by promoting the accumulation of DELLA proteins. csic.es
| Stress Type | Key Interacting Hormones with GA | Central Molecular Mediator | Primary Physiological Response |
| Abiotic Stress (e.g., salinity, drought, nutrient deprivation) | Abscisic Acid (ABA) | DELLA proteins, ABA signaling components | Growth restriction, enhanced stress tolerance, altered root architecture. nih.govnih.govresearchgate.net |
| Biotic Stress (e.g., pathogens, herbivores) | Jasmonic Acid (JA), Salicylic Acid (SA) | DELLA proteins, JAZ proteins, NPR1 | Activation of defense gene expression, production of defense compounds, often at the cost of growth. researchgate.netnih.gov |
Genetic and Molecular Regulation of Gibberellin A51 Pathways
Gene Identification and Characterization of Biosynthetic and Catabolic Enzymes
The concentration of bioactive gibberellins (B7789140) is meticulously controlled through a balance of biosynthesis and catabolism. The enzymes involved are encoded by multigene families, allowing for tissue-specific and developmentally timed regulation. GA51 is formed from the precursor GA9 through the action of a specific class of enzymes. nih.gov
Biosynthesis of Precursors and Catabolism to GA51: The main pathway leading to bioactive GAs and their inactive forms, including GA51, involves several key enzyme classes: ent-copalyl diphosphate (B83284) synthase (CPS), ent-kaurene (B36324) synthase (KS), ent-kaurene oxidase (KO), ent-kaurenoic acid oxidase (KAO), GA 20-oxidases (GA20ox), GA 3-oxidases (GA3ox), and GA 2-oxidases (GA2ox). nih.gov
Early Steps: The initial stages of GA biosynthesis, from geranylgeranyl diphosphate (GGDP) to GA12, are catalyzed by CPS, KS, KO, and KAO. In rice, these early steps are predominantly encoded by single genes. nih.gov
Late-Stage Biosynthesis: The later steps, which create the diversity of GA structures, are catalyzed by 2-oxoglutarate-dependent dioxygenases (2ODDs), including GA20ox and GA3ox. wikipedia.org These enzymes convert C20-GAs into C19-GAs. frontiersin.org
Catabolism and GA51 Formation: The primary enzyme responsible for the formation of GA51 is GA 2-oxidase (GA2ox). This enzyme catalyzes the deactivation of bioactive GAs and their immediate precursors. Specifically, GA2ox converts GA9 into GA51. nih.gov This reaction is a critical step in reducing the pool of GAs available for activation to bioactive forms like GA4. In Arabidopsis thaliana, non-targeted metabolomic analysis has identified both gibberellin A51 and a this compound-catabolite, confirming this pathway's activity. researchgate.net
The genes encoding these enzymes have been identified and characterized in various plant species, including Arabidopsis and rice. nih.govwikipedia.org
Table 1: Key Enzymes and Genes in the this compound-Related Pathway
| Enzyme Class | Gene Family (Example) | Function | Relation to GA51 |
|---|---|---|---|
| GA 20-oxidase | GA20ox | Catalyzes the conversion of C20-GAs to C19-GA precursors (e.g., GA12 to GA9). nih.gov | Produces the substrate (GA9) for GA51 synthesis. |
| GA 3-oxidase | GA3ox | Catalyzes the final step in producing bioactive GAs (e.g., GA9 to GA4). nih.gov | Competes with GA2ox for the GA9 substrate. |
Transcriptional Regulation of Gibberellin Metabolism Genes
The expression of GA metabolism genes is tightly regulated at the transcriptional level by a variety of internal developmental cues and external environmental signals. This regulation ensures that bioactive GA levels are appropriate for specific tissues and developmental stages.
The phytohormone auxin has been shown to directly regulate the transcription of GA metabolism genes. nih.govresearchgate.net In Arabidopsis, auxin application rapidly up-regulates the expression of several AtGA20ox and AtGA2ox genes. nih.govresearchgate.net This response does not require new protein synthesis, suggesting a direct regulatory mechanism mediated by the established auxin signaling components, including AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) repressors and AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.govresearchgate.net This interaction provides a mechanism for cross-talk between the auxin and gibberellin pathways, coordinating plant growth and development. nih.gov
Feedback and feedforward regulation are also crucial. High levels of bioactive GAs typically lead to the down-regulation of biosynthetic genes (like GA20ox and GA3ox) and the up-regulation of catabolic genes (like GA2ox). csic.es This homeostatic mechanism helps to maintain appropriate hormone levels. Environmental signals such as light and temperature also modulate the expression of these genes, often through the regulation of key transcription factors. nih.gov
Functional Genomics and Proteomics Approaches in GA Research
The fields of functional genomics and proteomics have become indispensable for dissecting the complex regulatory networks of gibberellin metabolism and signaling. biochemjournal.com These approaches allow for a system-wide view of gene function and protein activity, moving beyond the study of individual components. nih.govnih.gov
Functional Genomics: High-throughput transcriptomic analyses, such as microarray and RNA-sequencing, have been used to identify genes that are responsive to GA levels and to map the expression patterns of GA biosynthetic and catabolic genes. nih.gov This has been crucial in understanding how different members of gene families (e.g., the GA2ox family) contribute to GA homeostasis in different tissues and under various conditions. nih.gov For example, genomic studies in the dinoflagellate Breviolum minutum have revealed that key GA biosynthetic genes are present and that GA biosynthesis is modulated at the transcriptional level in response to stress. frontiersin.org
Proteomics and Metabolomics: Proteomic studies, often utilizing mass spectrometry, identify and quantify the proteins present in a cell or tissue, including the enzymes of the GA pathway. biochemjournal.com This can reveal post-translational modifications that affect enzyme activity. csic.es Metabolomic analysis, which focuses on the complete set of small molecules (metabolites), is particularly powerful for studying GA pathways. Advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) allow for the precise quantification of different GAs, including low-abundance species like GA51, in complex plant samples. creative-proteomics.com Integrated proteomic and metabolomic analyses in Medicago truncatula mutants deficient in GA synthesis have revealed that GA deficiency not only affects growth but also significantly up-regulates flavonoid biosynthesis and down-regulates nitrogen metabolism. mdpi.com
Mutant Analysis and Genetic Screens (e.g., dwarf, slender mutants)
The analysis of mutants has been a cornerstone of GA research, providing fundamental insights into the function of genes in the GA pathway.
Dwarf Mutants: GA-deficient or GA-insensitive mutants typically exhibit a dwarf phenotype due to reduced stem elongation. ucla.edu The classic GA-sensitive dwarf mutants in Arabidopsis, ga1 through ga5, were instrumental in identifying the genes encoding key biosynthetic enzymes. frontiersin.orgfrontiersin.org For example, ga1 corresponds to the CPS gene, while ga4 and ga5 encode a GA 3-oxidase and a GA 20-oxidase, respectively. frontiersin.org Similarly, screening for GA-deficient dwarf mutants in rice has helped to distinguish the roles of different gene family members in GA biosynthesis. nih.gov
Slender and Suppressor Mutants: Conversely, mutants that display a "slender" or GA-overdose phenotype, such as the spindly (spy) mutants in Arabidopsis, have helped to identify negative regulators of GA signaling. ucla.edu These mutants grow as if they have been saturated with GAs, even in the absence of the hormone. Genetic screens for suppressors of GA-deficient mutants have also been powerful. For instance, screening for mutants that can germinate in the presence of GA biosynthesis inhibitors like paclobutrazol (B33190) led to the identification of key signaling components. ucla.edu
Fusion Genetic Screens: More advanced genetic screens have utilized reporter genes to identify novel regulatory components. A fusion genetic strategy in Arabidopsis used the promoter of the GA-responsive gene GASA1 fused to reporter genes to screen for mutants with altered GA signaling, leading to the identification of new loci involved in the pathway. nih.gov
Role of Epigenetic Modifications in GA Pathway Gene Expression
Epigenetic regulation, which includes DNA methylation, histone modifications, and chromatin remodeling, provides a crucial layer of control over gene expression without altering the DNA sequence itself. nih.govnih.gov These mechanisms are increasingly recognized as important for fine-tuning the GA pathway in response to developmental and environmental signals. nih.gov
DNA Methylation: Changes in DNA methylation patterns can influence the expression of genes involved in hormone signaling. mdpi.com Studies in tobacco have shown that the application of Gibberellin A3 can lead to global DNA hypo-methylation, which is associated with increased chromatin de-condensation and changes in gene expression and plant phenotype. cas.cz This suggests that GAs themselves can initiate epigenetic reprogramming.
Histone Modification: The acetylation and methylation of histones can alter chromatin structure, making genes more or less accessible to transcription factors. nih.govpurdue.edu The precise regulation of GA metabolism and signaling genes is likely influenced by these modifications, allowing for dynamic changes in transcription in response to various stimuli. nih.gov
Chromatin Remodeling: Chromatin remodeling complexes can actively change the positioning of nucleosomes, thereby regulating gene expression. These processes are integral to the epigenetic control of plant development and response to the environment, including the hormonal regulation of growth. nih.gov
The interplay of these epigenetic mechanisms is essential for the precise spatiotemporal control of GA pathway genes. nih.gov
Advanced Methodologies for Gibberellin A51 Research
Quantitative Analysis of Gibberellin A51
Precise quantification of this compound is crucial for understanding its physiological functions. To this end, researchers employ several high-resolution analytical methods.
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
UPLC-ESI-MS/MS is a powerful and robust analytical tool for the precise quantification of gibberellins (B7789140) (GAs), including GA51, in various samples. creative-proteomics.com This technique combines the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). creative-proteomics.comnih.gov The UPLC system allows for rapid and high-resolution separation of complex mixtures, while the MS/MS detector provides accurate quantification, even at the very low concentrations typical of phytohormones (10⁻⁹–10⁻¹⁵ mol g⁻¹ fresh weight). creative-proteomics.comnih.gov
In a typical UPLC-ESI-MS/MS workflow for GA51 analysis, the sample extract is injected into the UPLC system, where it is separated on a specialized column. oup.comnih.gov The separated compounds are then introduced into the mass spectrometer through an electrospray interface, which ionizes the molecules. creative-proteomics.com The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which allows for the highly selective and sensitive detection of specific parent-to-daughter ion transitions unique to GA51. creative-proteomics.comnih.gov This method has been successfully used to quantify a range of gibberellins, including GA51, in various plant tissues such as pistachio and citrus. nih.govpakbs.org The use of isotope-labeled internal standards is a common practice to ensure accuracy and account for any sample loss during preparation. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Chromatography System | ACQUITY UPLC System | pakbs.org |
| Mass Spectrometer | Quadrupole Tandem Mass Spectrometer with Z-spray interface | pakbs.org |
| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for GAs | creative-proteomics.comoup.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) | creative-proteomics.com |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Gradient elution with solvents like acetonitrile (B52724) and water with formic acid | oup.comnih.gov |
| Internal Standards | Deuterated forms of GAs (e.g., [²H₂]-GA₁) | nih.govpakbs.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another highly accurate and sensitive method for the quantification of plant hormones like gibberellins. nih.govthermofisher.com This technique is particularly suited for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile compounds like GAs, a derivatization step is required to increase their volatility and thermal stability for GC analysis. nih.gov
The GC-MS analysis process involves the extraction and purification of GAs from the plant matrix, followed by derivatization. nih.gov The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. thermofisher.com Quantitative analysis is often performed using selected ion monitoring (SIM), which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. thermofisher.com While powerful, GC-MS can be more time-consuming than LC-MS methods due to the need for derivatization. mdpi.com
| Step | Description | Source |
|---|---|---|
| Extraction & Fractionation | Initial separation of hormones from the plant material. | nih.gov |
| Derivatization | Chemical modification (e.g., methylation, silylation) to increase volatility. | nih.govmdpi.com |
| GC Separation | Separation of derivatized compounds on a capillary column. | thermofisher.com |
| MS Detection | Ionization (commonly Electron Ionization - EI) and mass analysis. | und.edu |
| Quantification Mode | Often uses Selected Ion Monitoring (SIM) for targeted analysis or Total Ion Current (TIC) for broader screening. | thermofisher.comund.edu |
Sample Preparation, Extraction, Pre-concentration, and Purification Techniques
Effective sample preparation is a critical bottleneck in the analysis of gibberellins due to their extremely low concentrations in complex plant matrices and their poor detectability in negative ion mode mass spectrometry. nih.gov The goal is to efficiently extract GAs, remove interfering substances, and concentrate the analytes before instrumental analysis. nih.govlifeasible.com
A common procedure begins with the homogenization of frozen plant tissue, often ground in liquid nitrogen. frontiersin.org The ground tissue is then extracted with a solvent, such as cold acetone (B3395972) or aqueous methanol. frontiersin.orgnih.gov For instance, one method involves extracting 100 mg of fresh tissue with 300 µL of cold acetone, followed by vortexing, sonication, and centrifugation. frontiersin.orgnih.gov The resulting supernatant can then be lyophilized. frontiersin.orgnih.gov
Further purification is often necessary to remove pigments, lipids, and other interfering compounds. Solid-phase extraction (SPE) is a widely used technique for this purpose. mdpi.com Various SPE cartridges are available that can effectively retain and then elute the gibberellins, leading to a cleaner and more concentrated sample. One innovative approach integrates extraction and derivatization into a single step to shorten preparation time and minimize sample loss. nih.gov
Metabolomics Approaches in this compound Studies
Metabolomics provides a comprehensive view of the small molecules within a biological system, offering insights into the metabolic state and responses to various stimuli. mdpi.com
Targeted Metabolomic Profiling of Specific Gibberellins
Targeted metabolomics focuses on the quantitative analysis of a predefined group of metabolites, such as the entire family of gibberellins in a plant. mdpi.com This approach is invaluable for understanding the distribution and function of specific GAs, including GA51, in different plant tissues. creative-proteomics.com By using highly sensitive techniques like UPLC-MS/MS, researchers can create detailed profiles of gibberellin concentrations. creative-proteomics.com
For example, a targeted analysis of apple fruit and buds identified GA51 among a suite of other gibberellins, providing data on its presence relative to other GAs during flower bud formation. oup.com Similarly, targeted metabolomics can be used to study how gibberellins interact with other plant hormones, such as auxins and cytokinins, to regulate growth processes. creative-proteomics.com This approach allows for the precise measurement of changes in GA51 levels in response to genetic modifications or environmental changes.
Non-Targeted Metabolomic Analysis in Response to Stress or Developmental Cues
Non-targeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample, providing an unbiased view of metabolic changes. mdpi.commdpi.com This approach is particularly useful for discovering novel biomarkers and understanding the broader metabolic pathways affected by stress or developmental changes. mdpi.commdpi.com
Molecular Biology and Genetic Engineering Techniques
Advanced research into this compound (GA51) and its broader metabolic network relies heavily on sophisticated molecular biology and genetic engineering techniques. These approaches allow scientists to dissect the genetic underpinnings of gibberellin biosynthesis and signaling at the molecular level.
Gene Cloning, Expression, and Functional Characterization
The functional characterization of genes involved in the gibberellin biosynthetic pathway is fundamental to understanding how GA51 is produced and regulated. This process typically involves gene cloning, analysis of gene expression, and functional validation through genetic modification.
Gene Cloning and Identification: Key enzymes in the gibberellin pathway, such as GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), are critical for the synthesis of bioactive GAs. frontiersin.org The genes encoding these enzymes are often identified from plant and fungal species. For instance, a study on Sophora davidii identified and characterized the SdGA20ox1 gene, which is involved in GA biosynthesis. frontiersin.org Similarly, a gibberellin biosynthetic gene cluster was cloned from the fungus Fusarium proliferatum. nih.gov The identification of these genes is the first step toward understanding their specific roles, including their potential involvement in the pathway leading to GA51.
Expression Analysis: Once a gene is cloned, its expression pattern is analyzed to determine where, when, and under what conditions it is active. Techniques like quantitative Real-time RT-PCR (qRT-PCR) are used to measure mRNA levels in different tissues (e.g., roots, stems, leaves) and at various developmental stages. frontiersin.orgmaizemeeting.org For example, the expression of SdGA20ox1 was found to be highest in the stem of S. davidii, and its expression was influenced by the application of various exogenous hormones. frontiersin.org This spatiotemporal expression data provides clues about the gene's function in plant development.
Functional Characterization: The definitive function of a gene is determined by altering its expression in a living organism. Overexpression studies, where the gene is expressed at higher-than-normal levels in a model organism like Arabidopsis thaliana or Nicotiana benthamiana, can reveal its role. frontiersin.orgmdpi.com Overexpression of SdGA20ox1 in Arabidopsis led to phenotypes associated with increased GA levels, such as taller plants and earlier flowering. frontiersin.org Conversely, gene knockout or silencing techniques like CRISPR-Cas9 can be used to observe the effect of the gene's absence. maizemeeting.org Functional characterization also involves measuring changes in the levels of specific gibberellins, including bioactive forms and their precursors, to confirm the enzyme's role in the metabolic pathway. frontiersin.org
Table 1: Key Gene Families in Gibberellin Biosynthesis and Their Functions
| Gene/Enzyme Family | General Function | Common Research Findings |
| GA 20-oxidase (GA20ox) | Catalyzes multiple steps in the later stages of GA biosynthesis, converting C20-GAs to C19-GAs. frontiersin.org | Overexpression typically leads to increased plant height and early flowering. frontiersin.org |
| GA 3-oxidase (GA3ox) | Catalyzes the final step to produce bioactive GAs, such as GA4, by 3β-hydroxylation. nih.gov | Expression is often feedback-regulated by GA levels. nih.gov |
| GA 2-oxidase (GA2ox) | Inactivates bioactive GAs and their precursors through 2β-hydroxylation. | Expression is often induced by high levels of bioactive GA. |
| ent-Copalyl diphosphate (B83284) synthase (CPS) | Catalyzes an early step in the terpenoid pathway leading to GAs. | Mutants often exhibit severe dwarfism. |
| ent-Kaurene (B36324) synthase (KS) | Catalyzes the conversion of ent-copalyl diphosphate to ent-kaurene, another early step. mdpi.com | Its expression is a key regulatory point in the pathway. mdpi.com |
Reporter Gene Systems for Spatiotemporal Analysis
To visualize gene expression patterns within tissues and over time, researchers employ reporter gene systems. This technique involves fusing the promoter of a gene of interest to a reporter gene whose product can be easily detected.
A prominent example is the use of the firefly luciferase (LUC) reporter gene. nih.gov Researchers have created fusion constructs where the promoter of a GA-regulated gene, such as GA5 (encoding a GA 20-oxidase in Arabidopsis), is linked to the LUC gene (GA5-LUC). nih.gov The expression of luciferase produces light in the presence of its substrate, which can be captured by sensitive imaging equipment. This allows for real-time, non-invasive monitoring of gene expression in living plants.
Studies using the GA5-LUC system have demonstrated that the GA5 promoter is transcriptionally regulated by GA levels. nih.gov High levels of bioactive GA lead to the repression of GA5 promoter activity, resulting in lower luciferase expression. This bioimaging approach is sensitive enough to screen for mutants with altered GA signaling or biosynthesis, identifying plants that show abnormally high or low reporter activity. nih.gov Such systems are invaluable for understanding the precise spatial and temporal dynamics of GA metabolism and response, including the regulation of genes involved in the GA51 pathway.
Table 2: Components of a Luciferase-Based Reporter System for GA Research
| Component | Role | Example |
| Promoter of Interest | The regulatory DNA sequence from a GA-related gene that controls when and where the gene is expressed. | GA5 promoter from Arabidopsis thaliana. nih.gov |
| Reporter Gene | A gene whose product is easily detectable and quantifiable. | Firefly Luciferase (LUC). nih.gov |
| Fusion Construct | The engineered DNA molecule combining the promoter and the reporter gene. | GA5-LUC. nih.gov |
| Detection Method | The technique used to measure the reporter gene's product. | Bioluminescence imaging to detect light produced by luciferase activity. |
| Application | The research goal for which the system is used. | To analyze the spatiotemporal expression of GA5 and screen for mutants in the GA pathway. nih.gov |
Isotopic Labeling and Metabolic Flux Analysis of this compound
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov When combined with isotopic labeling, it becomes a crucial tool for tracing the flow of atoms through complex biosynthetic pathways, such as the one producing this compound.
The core principle of MFA involves introducing a substrate labeled with a stable isotope (e.g., ¹³C) into the biological system. mpg.de As the organism metabolizes the labeled substrate, the isotopes are incorporated into downstream metabolites. nih.gov The pattern and distribution of these isotopes in the target molecules are then measured, typically using mass spectrometry. creative-proteomics.com
This labeling pattern is directly determined by the fluxes through the various interconnected pathways. nih.gov For instance, if a metabolite can be produced by two different converging pathways, the labeling pattern of the product will be a flux-weighted average of the labeling patterns of the substrates from each pathway. nih.gov By analyzing these patterns with computational models of the metabolic network, researchers can infer the relative and absolute rates of intracellular reactions that are otherwise impossible to measure directly. nih.govmpg.de
For this compound, ¹³C-based MFA can elucidate its precise biosynthetic route, identify precursor-product relationships, and quantify the rate of its synthesis and catabolism under different conditions. mpg.decreative-proteomics.com This approach provides a dynamic view of the GA metabolic network, revealing how fluxes are redirected in response to genetic or environmental changes.
Table 3: Isotopic Tracers and Their Application in Metabolic Flux Analysis
| Isotope Tracer | Typical Application | Information Gained |
| [1-¹³C]-Glucose | Tracing the entry point of carbon into glycolysis and downstream pathways. | Determines the flux through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis. |
| [U-¹³C]-Glucose | (Uniformly labeled) Tracing the fate of all carbon atoms from glucose. | Provides comprehensive labeling patterns for determining fluxes throughout the central carbon metabolism. nih.gov |
| ¹⁵N-labeled substrates (e.g., ¹⁵NH₄⁺) | Tracing nitrogen assimilation and its incorporation into amino acids and other nitrogenous compounds. | Elucidates fluxes in amino acid biosynthesis. |
| ²H₂O (Deuterium oxide) | General labeling of metabolites through enzymatic reactions involving water or solvent exchange. | Can be used to measure rates of biosynthesis and turnover. |
Proteomic Approaches for Protein-Protein Interactions (e.g., GID1-DELLA, DELLA-TF)
The biological activity of gibberellins is mediated by a sophisticated signaling pathway that relies on specific protein-protein interactions. Proteomic techniques are essential for identifying these interacting partners and understanding the molecular machinery of GA signaling. The core interaction in this pathway is between the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and DELLA proteins, which are nuclear repressors of GA responses. nih.govtheses.cz
In the presence of bioactive GAs, the hormone binds to the GID1 receptor, causing a conformational change that promotes the interaction between GID1 and a DELLA protein. nih.govresearchgate.net This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1/GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. nih.govbiorxiv.org The removal of DELLA repressors allows transcription factors (TFs) to activate the expression of GA-responsive genes. researchgate.net
Several advanced methods are used to study these interactions:
Yeast Two-Hybrid (Y2H) System: This is a widely used genetic method to screen for protein-protein interactions. It was instrumental in the initial discovery that the GID1-GA complex directly interacts with DELLA proteins (e.g., SLR1 in rice). nih.gov It has also been used to screen for novel interaction partners of key pathway components, such as identifying proteins that interact with the sugarcane GA receptor ScGID1. mdpi.com
Pull-Down Assays: This is an in vitro technique used to confirm interactions. A "bait" protein (e.g., GID1) is immobilized on beads and incubated with a cell extract containing potential "prey" proteins (e.g., DELLA). If an interaction occurs, the prey protein is pulled down with the bait and can be detected by western blotting. This method has been used to confirm the GA-dependent GID1-DELLA interaction in plant extracts. nih.gov
Bimolecular Fluorescence Complementation (BiFC): This in planta technique visualizes protein interactions in living cells. nih.govresearchgate.net The two proteins of interest are fused to non-fluorescent halves of a fluorescent protein. If the proteins interact, the two halves are brought into close proximity, reconstituting a functional fluorescent protein that can be observed with a microscope. BiFC has provided visual confirmation that the GID1-DELLA interaction occurs in the nucleus of plant cells. nih.gov
Cryo-Electron Microscopy (Cryo-EM): This advanced structural biology technique provides high-resolution three-dimensional structures of protein complexes. Recent cryo-EM structures of the RGA (a DELLA protein)-GID1A and the larger SCF-RGA-GID1A complexes have offered detailed molecular insights into how these proteins assemble and how the binding of GID1/SLY1 to a DELLA protein can be mutually exclusive with the binding of that DELLA to a transcription factor. nih.govbiorxiv.org
Table 4: Key Interacting Proteins in GA Signaling and Methods for Their Study
| Interacting Proteins | Biological Role | Key Investigative Techniques |
| GID1 and DELLA (e.g., SLR1, RGA) | GA-dependent binding initiates the degradation of DELLA repressors. nih.govnih.gov | Y2H, Pull-down, BiFC, Cryo-EM. nih.govnih.govbiorxiv.org |
| DELLA and SCFSLY1/GID2 | The SCF complex recognizes the GA-GID1-DELLA complex to ubiquitinate DELLA. nih.govbiorxiv.org | Cryo-EM, Co-immunoprecipitation. nih.gov |
| DELLA and Transcription Factors (TFs) | DELLA proteins sequester TFs, preventing them from activating gene expression. researchgate.net | Y2H, Structural comparison. nih.govbiorxiv.org |
| GID1 and Interacting Proteins | Identification of novel proteins that bind to the GA receptor. mdpi.com | Y2H screening. mdpi.com |
Evolutionary and Comparative Aspects of Gibberellin Metabolism and Signaling
Evolutionary Trajectories of Gibberellin Biosynthesis and Signaling Pathways across Kingdoms (Plants, Fungi, Bacteria)
Gibberellins (B7789140) (GAs) are a class of diterpenoid hormones that regulate a wide array of developmental processes in plants. wikipedia.orgmdpi.com While GAs are also produced by certain species of fungi and bacteria, research indicates that the biosynthetic pathways in these three kingdoms of life have evolved independently. researchgate.net This phenomenon, known as convergent evolution, is evident from the profound differences in the enzymes and genetic organization of the GA biosynthesis pathways. wikipedia.org
In fungi, such as Gibberella fujikuroi where gibberellins were first discovered, key enzymatic steps like the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) are catalyzed by a single bifunctional enzyme (CPS/KS), whereas in plants, these steps are performed by two separate enzymes. wikipedia.org Furthermore, the subsequent oxidation steps are carried out by different classes of enzymes in each kingdom. For instance, cytochrome P450 monooxygenases (P450s) in fungi perform functions that are analogous to those of both 2-oxoglutarate-dependent dioxygenases (2-ODDs) and other P450s in plants. wikipedia.orgresearchgate.net These distinctions strongly suggest that plants, fungi, and bacteria independently evolved the capability to produce these complex molecules.
The signaling pathway through which plants respond to gibberellins is also a product of a distinct evolutionary trajectory, unique to the plant kingdom. The core of this pathway in vascular plants consists of a nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and a family of nuclear regulatory proteins known as DELLA proteins. wikipedia.orgcsic.es In the presence of bioactive GA, the hormone binds to the GID1 receptor, promoting an interaction between GID1 and a DELLA protein. csic.es This complex formation targets the DELLA protein for degradation via the ubiquitin-proteasome system, thereby relieving the growth-repressive functions of DELLA and allowing GA-responsive gene expression to proceed. csic.esbioone.org Genomic and genetic studies have revealed that this entire GID1-DELLA regulatory module is conserved in vascular plants but its key components, particularly a functional GID1 receptor, are absent in algae and appear to have emerged in land plants after their divergence from bryophytes. csic.es
Comparative Physiology and Molecular Biology of Gibberellin A51 in Diverse Plant Species and Model Organisms
This compound (GA₅₁) is not a bioactive hormone but rather an inactive catabolite, representing a key endpoint in the deactivation pathway of certain gibberellins. nih.gov Its formation is a crucial mechanism for maintaining GA homeostasis, which is vital for the proper regulation of plant growth and development. nih.govnih.gov
The primary route to GA₅₁ formation is through the 2β-hydroxylation of Gibberellin A9 (GA₉). nih.govuniprot.org This reaction is catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox), which belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. nih.govfrontiersin.org This same class of enzymes also catalyzes the conversion of other GAs, such as the conversion of GA₂₀ to the inactive GA₂₉. nih.gov By inactivating both bioactive GAs and their immediate precursors, GA2ox enzymes play a central role in controlling the levels of active GAs in plant tissues. nih.gov
The GA2ox gene family has been studied in various plant species, revealing a conserved but diversified system for GA deactivation across both monocots and eudicots. In the model eudicot Arabidopsis thaliana, the GA2ox family is well-characterized, with several members capable of converting GA₉ to GA₅₁. For example, AtGA2ox1, AtGA2ox3, and AtGA2ox4 have all been shown to catalyze this reaction. uniprot.orguniprot.orgulg.ac.be
In monocots, such as rice (Oryza sativa), a similar deactivation mechanism exists. The rice genome contains a family of GA2ox genes, and functional studies have shown that the enzyme OsGA2ox1 can convert GA₉ to GA₅₁ in vitro. nih.govnih.gov The presence and conservation of GA2ox gene subfamilies in both monocots and eudicots suggest that the deactivation of GAs via 2β-hydroxylation is an ancient and critical regulatory mechanism that predates the divergence of these major plant lineages. nih.govoup.com
The physiological significance of GA₅₁ formation lies in its role in fine-tuning developmental processes. The expression of GA2ox genes is tightly regulated by developmental cues and environmental signals. nih.govfrontiersin.org For example, in rice, the expression of OsGA2ox1 is localized to a ring at the base of leaf primordia, which is thought to control the level of bioactive GAs in the shoot apical meristem, a crucial region for plant development. nih.gov This spatial and temporal regulation of GA deactivation allows plants to precisely control growth processes like stem elongation and the transition from vegetative to reproductive growth. nih.govoup.com
| Species | Plant Group | Precursor | Product | Enzyme(s) |
|---|---|---|---|---|
| Arabidopsis thaliana (Thale Cress) | Eudicot | GA₉ | GA₅₁ | AtGA2ox1, AtGA2ox3, AtGA2ox4 |
| Oryza sativa (Rice) | Monocot | GA₉ | GA₅₁ | OsGA2ox1 (in vitro) |
| Pisum sativum (Pea) | Eudicot | GA₉ | GA₅₁ | PsGA2ox1 |
| Feature | Arabidopsis thaliana (Eudicot) | Oryza sativa (Monocot) |
|---|---|---|
| Total GA2ox Genes | 7 (AtGA2ox1-4, 6-8) | ~10 identified |
| C₁₉-GA2ox Subfamily | AtGA2ox1, 2, 3, 4, 6 | OsGA2ox1, 2, 5, 6, 9 |
| C₂₀-GA2ox Subfamily | AtGA2ox7, 8 | OsGA2ox3, 4, 7, 8 |
| Key Function | Deactivation of C₁₉-GAs (e.g., GA₉ → GA₅₁) and C₂₀-GAs to regulate hormone homeostasis, influencing processes like seed germination, stem growth, and flowering. nih.govoup.commdpi.com |
Future Directions and Emerging Research Avenues for Gibberellin A51
Elucidating Novel or Uncharacterized Functions of Gibberellin A51 and its Metabolites
A primary frontier in GA51 research is the discovery of its specific biological roles, which may differ from or complement those of well-known gibberellins (B7789140). While it is broadly implicated in growth processes and physiological regulation, recent studies have begun to uncover more specific functions, particularly in response to environmental stress. mdpi.com
Metabolomic analyses of Arabidopsis thaliana under nitrogen-starvation stress revealed a significant accumulation of GA51, along with other gibberellins like GA20, GA4, and GA44 diacid. mdpi.comresearchgate.net This enrichment suggests a potential role for GA51 in modulating plant responses to nutrient deprivation. researchgate.net It is hypothesized that under such adverse conditions, GA51 may help counteract the inhibitory effects of stress on root growth. researchgate.net Furthermore, some research suggests that in roots, gibberellins may counteract oxidative stress by inducing the synthesis of antioxidant enzymes. researchgate.net
The existence of a "this compound-catabolite" has been reported in metabolomic studies of ginger varieties and is listed in metabolomics databases. mdpi.comresearchgate.netmetabolomicsworkbench.org The structure and biological activity of this catabolite are currently uncharacterized. Future research will need to focus on isolating this metabolite, elucidating its chemical structure, and determining its function. Understanding the metabolic fate of GA51 is crucial, as its catabolites could be inactive degradation products or possess novel bioactivities of their own.
Key Research Questions:
What is the specific role of GA51 in plant development under optimal and stress conditions?
Does GA51 directly regulate the expression of stress-responsive genes?
What is the chemical structure and biological function of the GA51-catabolite?
Which specific enzymes are responsible for the biosynthesis and catabolism of GA51?
Deeper Understanding of Complex Phytohormone Interconnections at the GA51 Level
Plant development is orchestrated by a complex web of interactions between different phytohormone signaling pathways. nih.gov Gibberellins are known to engage in extensive crosstalk with other hormones, including auxins, cytokinins, and abscisic acid (ABA), often in a synergistic or antagonistic manner. ipps.orgmdpi.commdpi.com For instance, auxin can promote GA biosynthesis, while GAs and cytokinins often exhibit antagonistic effects on various developmental processes. nih.govnih.govnih.govusp.br
However, much of this understanding is based on the effects of major bioactive GAs, and the specific position of GA51 within these regulatory networks is largely unknown. Emerging research provides clues that GA51 is involved in these complex interactions. In a study of Arabidopsis under nitrogen starvation, the accumulation of GA51 occurred alongside changes in metabolites related to jasmonic acid, another key stress-response hormone. researchgate.net This suggests that GA51 may be part of a coordinated hormonal response to nutritional stress. researchgate.net Similarly, a study on the bent peduncle phenomenon in roses indicated that an asymmetrical distribution of gibberellins, cytokinins, and auxin contributes to the abnormal growth, highlighting the intricate balance required for normal development. mdpi.com
Future investigations must aim to precisely map the interactions of GA51. This involves determining how the synthesis and signaling of GA51 are influenced by other hormones and, conversely, how GA51 signaling affects the pathways of auxin, cytokinin, ABA, and others.
Key Research Questions:
How do other phytohormones, such as auxin and cytokinin, regulate the biosynthesis and catabolism of GA51?
Does GA51 modulate the signaling or transport of other hormones?
Is GA51 involved in specific developmental or environmental responses that are co-regulated by multiple hormones?
Advancements in Analytical Sensitivity, Specificity, and Spatial Resolution for GA51 Profiling
A significant challenge in studying gibberellins is their presence at ultra-trace concentrations in complex plant tissues, typically at the nanogram per gram (ng/g) fresh weight level or even lower. nih.govnih.gov The development of highly sensitive and specific analytical methods is therefore paramount.
Currently, the gold standard for gibberellin analysis is mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or, more commonly, liquid chromatography (LC). nih.govresearchgate.net Specifically, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers robust, high-throughput quantification of numerous phytohormones, including GA51, from a single sample. creative-proteomics.comlifeasible.comtheses.cz
Despite these advances, there is a continuous need for improvement. Future research will focus on:
Enhanced Sensitivity: Pushing detection limits to the picogram (pg/g) level to accurately quantify GA51 in minute tissue samples or even single cells.
Improved Specificity: Developing analytical methods capable of unambiguously distinguishing between the more than 136 identified gibberellin structures, which often have very similar chemical properties. nih.gov
Spatial Resolution: A major emerging goal is to understand the spatial distribution of GA51 within plant tissues and organs. oup.com Techniques like mass spectrometry imaging (MSI) could provide invaluable insights into where GA51 is synthesized, transported, and perceived, linking its location to its function.
Table 1: Current and Future Analytical Techniques for this compound Profiling
| Technique | Description | Current Status for GA51 | Future Direction |
|---|---|---|---|
| GC-MS | Gas Chromatography-Mass Spectrometry. Requires derivatization for volatile GAs. | Historically used; largely superseded by LC-MS for GAs. nih.govresearchgate.net | Limited future development for routine GA profiling. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Highly sensitive and specific without derivatization. lifeasible.com | The current standard method for quantification. GA51 is included in targeted analysis lists by commercial services. creative-proteomics.comlifeasible.com | Improving ionization efficiency, reducing matrix effects, and increasing throughput. |
| UPLC-ESI-MS/MS | Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Offers higher resolution and faster analysis than conventional LC. creative-proteomics.com | Considered the state-of-the-art for high-sensitivity phytohormone profiling. creative-proteomics.com | Pushing sensitivity to pg/g levels and coupling with micro-sampling techniques. |
| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of molecules directly in tissue sections. | Not yet reported for GA51. In developmental stages for other phytohormones. | A key future goal to map GA51 distribution in tissues and link its location to function. |
Integration of Multi-omics Data (Transcriptomics, Proteomics, Metabolomics) for Systems-Level Insights into GA51 Biology
To fully comprehend the biological role of this compound, a systems-level approach that integrates data from multiple "omics" platforms is essential. nih.gov This involves combining metabolomics (to measure GA51 levels), transcriptomics (to measure gene expression), and proteomics (to measure protein abundance and activity) to build comprehensive models of GA51-related pathways. nih.govambitiousbaba.com
Recent studies have demonstrated the power of this approach. For instance, a study on Pak Choi combined metabolomic and transcriptomic analyses to investigate the genetic regulation of terpenoid biosynthesis. nih.gov In this study, GA51 was identified as a key terpenoid metabolite. Using Weighted Gene Co-expression Network Analysis (WGCNA), the researchers identified a specific module of co-expressed genes that was highly correlated with the accumulation of GA51. nih.gov This provides a list of candidate genes that may be involved in the biosynthesis, transport, or signaling of GA51.
Another non-targeted metabolomic study on Arabidopsis identified the differential accumulation of GA51 and its catabolite in response to nitrogen availability, providing a direct link between an environmental cue and GA51 metabolism. mdpi.comresearchgate.net
Future research will aim to expand these multi-omics datasets by incorporating proteomics and phosphoproteomics to identify the proteins that execute and regulate GA51-mediated responses. Integrating these layers of data with mathematical modeling will allow for the construction of predictive models of GA51 function, moving from a simple list of components to a dynamic understanding of the system. nih.gov
Table 2: Example of Multi-omics Integration in Pak Choi for GA51 Research
| Omics Layer | Finding Related to GA51 | Insight Gained |
|---|---|---|
| Metabolomics | Quantified levels of this compound (Pr7) in different Pak Choi lines. nih.gov | Established the variation in GA51 accumulation, providing a phenotype for genetic analysis. nih.gov |
| Transcriptomics (RNA-Seq) | Identified thousands of differentially expressed genes (DEGs). nih.gov | Provided a global view of gene expression changes associated with different metabolic profiles. nih.gov |
| Systems Biology (WGCNA) | Identified a gene co-expression module (dark-green module) highly correlated (r=0.92) with GA51 levels. nih.gov | Pinpointed a network of candidate genes potentially involved in regulating GA51 biosynthesis or response. nih.gov |
Biotechnological Implications Derived from Fundamental Research on this compound Pathways
Fundamental research into gibberellin metabolism and signaling has already had profound biotechnological applications, most notably during the "Green Revolution," where the genetic manipulation of GA synthesis and response genes led to the development of semi-dwarf, high-yielding crop varieties. nih.govoup.com A deeper understanding of the specific pathways related to GA51 could unlock new avenues for crop improvement. nih.gov
The emerging role of GA51 in stress responses is particularly promising. mdpi.comresearchgate.net If future research confirms that GA51 or its metabolic pathway enhances tolerance to stresses such as nitrogen starvation, this knowledge could be used to:
Engineer Stress-Tolerant Crops: The genes responsible for GA51 biosynthesis could be targeted for genetic engineering or marker-assisted breeding to develop crops with improved nutrient use efficiency and greater resilience to poor soil conditions. brazilianjournals.com.brresearchgate.net
Develop Novel Bioregulators: If GA51 or its metabolites have unique growth-promoting or stress-protecting properties, they could potentially be synthesized and applied as novel plant growth regulators to enhance agricultural productivity. tandfonline.com
Furthermore, as functional genomic studies expand to a wider range of plants, including medicinal species like Panax ginseng, understanding the role of specific GAs like GA51 in regulating the production of valuable secondary metabolites could become a key biotechnological goal. kspbtjpb.org By elucidating the fundamental biology of GA51, from its uncharacterized functions to its complex network interactions, researchers can lay the groundwork for the next generation of innovations in agriculture and biotechnology.
Q & A
Q. What is the molecular structure of Gibberellin A51 (GA51), and how does it influence its biological activity?
GA51 (C₁₉H₂₄O₅) is a diterpenoid with a tetracyclic gibberellane skeleton. Its structure includes two hydroxyl groups (hydrogen bond donors) and five hydrogen bond acceptors, contributing to its polar surface area (85.90 Ų) and moderate logP value (2.71), which affect solubility and membrane permeability . Researchers should prioritize crystallography or NMR to resolve stereochemistry, as undefined conformations in 3D models may lead to inaccurate docking studies .
Q. What experimental designs are recommended to study GA51 biosynthesis pathways in plants?
Isotopic labeling (e.g., ¹³C-glucose tracing) combined with LC-MS/MS can track GA51 precursors in mutant Arabidopsis lines. Use ga3ox knockout mutants to isolate GA51-specific pathways, and validate via RT-qPCR for biosynthetic gene expression . Ensure replication across ≥3 biological replicates to account for plant hormonal variability .
Q. How can researchers quantify GA51 in plant tissues with high specificity?
Employ HPLC-MS/MS with deuterated internal standards (e.g., d₂-GA51) to correct for matrix effects. Optimize extraction using 80% methanol (v/v) at pH 2.5 to stabilize acidic gibberellins. Validate with spike-recovery tests (85–110% recovery) and limit detection to ≤0.1 ng/mL .
Advanced Research Questions
Q. How do structural modifications of GA51 affect its receptor-binding affinity in plant signaling?
Conduct molecular dynamics simulations using GA51’s InChIKey (UQOVMFDALNWUSK-UHFFFAOYSA-N) to model interactions with GID1 receptors. Compare binding free energies (ΔG) of GA51 analogs (e.g., methylated hydroxyl groups) via MM/GBSA calculations. Validate predictions using surface plasmon resonance (SPR) to measure dissociation constants (KD) .
Q. What methodologies resolve contradictions in GA51’s role in stress responses versus growth promotion?
Meta-analysis of RNA-seq datasets (e.g., drought-stressed vs. GA51-treated plants) can identify context-dependent gene networks. Use weighted gene co-expression network analysis (WGCNA) to isolate GA51-specific modules and cross-reference with phytohormone crosstalk pathways (e.g., ABA-GA antagonism) .
Q. How can GA51’s epigenetic regulation be studied in plant development?
Combine ChIP-seq (anti-H3K27me3 antibodies) with GA51-treated shoot apical meristems to map chromatin remodeling. Pair this with CRISPR-Cas9-mediated silencing of histone demethylases (e.g., JMJ705) to test GA51’s epigenetic priming effects .
Q. What comparative approaches distinguish GA51’s functions from other gibberellins (e.g., GA3, GA4)?
Perform dose-response assays in ga1 (GA-deficient) mutants, comparing root elongation and flowering time. Use phylogenetic analysis of GA-oxidase enzymes to identify conserved residues critical for GA51 specificity .
Q. How can synthetic biology tools enhance GA51 production in heterologous systems?
Engineer Saccharomyces cerevisiae with ent-kaurene synthase (KS) and ent-kaurene oxidase (KO) under inducible promoters. Optimize via flux balance analysis (FBA) and quantify yields using UPLC-QTOF-MS. Address toxicity by compartmentalizing biosynthesis in peroxisomes .
Data Analysis and Validation
Q. What statistical frameworks are robust for analyzing GA51’s dose-dependent effects?
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use mixed-effects models to account for nested experimental designs (e.g., multiple tissue samples per plant) .
Q. How should researchers address batch effects in GA51 quantification across laboratories?
Implement inter-laboratory calibration using NIST-traceable GA51 standards. Report relative standard deviations (RSD) for intra- and inter-assay precision (<15%) and include blank samples to monitor contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
